5-Nitroisothiazole-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,2-thiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNSNKZEWKFVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621586 | |
| Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36778-15-1 | |
| Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Nitroisothiazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of plausible synthetic strategies for obtaining 5-nitroisothiazole-3-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. Given the absence of a direct, documented synthetic protocol in current literature, this document outlines two primary, scientifically-grounded approaches: direct nitration of a precursor and a regioselective synthesis via a Sandmeyer-type reaction. This guide delves into the mechanistic rationale, step-by-step experimental protocols, and critical analysis of the advantages and challenges associated with each pathway. All proposed methodologies are supported by established chemical principles and analogous transformations reported in peer-reviewed literature.
Introduction: The Isothiazole Scaffold in Medicinal Chemistry
The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms.[1] This scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of a nitro group and a carboxylic acid moiety onto the isothiazole core can significantly modulate its physicochemical properties and biological activity. Specifically, the this compound structure presents a unique combination of an electron-withdrawing nitro group, which can act as a hydrogen bond acceptor or be metabolically reduced, and a carboxylic acid, a versatile functional group for further derivatization or for acting as a pharmacophore itself.
This guide explores the chemical synthesis of this target molecule, providing researchers with the foundational knowledge to approach its preparation in a laboratory setting.
Strategic Analysis of Synthetic Pathways
Two principal retrosynthetic disconnections are considered for the synthesis of this compound.
Caption: Retrosynthetic analysis of this compound.
Strategy 1 involves the direct nitration of a pre-formed isothiazole-3-carboxylic acid. This approach is atom-economical but faces challenges in regioselectivity and potential ring degradation under harsh nitrating conditions.
Strategy 2 offers a more controlled, albeit longer, route by constructing the isothiazole ring with an amino group at the 5-position, which then serves as a handle for the regioselective introduction of the nitro group via a Sandmeyer-type reaction. This method provides unambiguous control over the final product's constitution.
Strategy 1: Synthesis via Direct Nitration
This strategy hinges on the electrophilic substitution of a suitable precursor, isothiazole-3-carboxylic acid. The synthesis is divided into two main stages: preparation of the precursor and its subsequent nitration.
Synthesis of Isothiazole-3-carboxylic Acid
The most direct precursor for nitration is isothiazole-3-carboxylic acid. A common method for its preparation is the hydrolysis of isothiazole-3-carbonitrile.
Caption: Workflow for the synthesis of the nitration precursor.
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isothiazole-3-carbonitrile (1.10 g, 10 mmol).
-
Reaction: Add 20 mL of 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.
-
Isolation: The product, isothiazole-3-carboxylic acid, will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold water and dry under vacuum. Recrystallization from water can be performed for higher purity.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Isothiazole-3-carbonitrile | 110.14 | 10 | 1.10 g |
| 6 M Hydrochloric Acid | - | - | 20 mL |
Causality and Trustworthiness: Acid-catalyzed hydrolysis of nitriles is a classic and reliable transformation.[3][4][5][6][7] The mechanism involves protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water. The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid under the reaction conditions. The self-validating aspect of this protocol lies in the physical properties of the product; a distinct solid precipitate that can be characterized by melting point and spectroscopic methods (NMR, IR) to confirm the conversion of the nitrile to the carboxylic acid.
Nitration of Isothiazole-3-carboxylic Acid
The nitration of the isothiazole ring is an electrophilic aromatic substitution. The isothiazole ring is generally considered electron-deficient and therefore less reactive than benzene. The carboxylic acid at the 3-position is a deactivating group, further reducing the ring's reactivity. Electrophilic attack on the isothiazole ring typically occurs at the C4 position. However, the deactivating group at C3 may direct the incoming electrophile to the C5 position.
-
Setup: In a 50 mL three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, cool 10 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add isothiazole-3-carboxylic acid (1.29 g, 10 mmol) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (0.5 mL, ~12 mmol) to 5 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the isothiazole derivative, maintaining the temperature between 0 and 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water until the washings are neutral. The product may be a mixture of isomers requiring chromatographic separation.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Isothiazole-3-carboxylic acid | 129.14 | 10 | 1.29 g |
| Conc. Sulfuric Acid (98%) | 98.08 | - | 15 mL |
| Fuming Nitric Acid (>90%) | 63.01 | ~12 | 0.5 mL |
Challenges and Considerations: This reaction is proposed based on standard nitration procedures. However, the electron-deficient nature of the isothiazole ring, compounded by the deactivating carboxylic acid group, may lead to low yields or require forcing conditions, which could cause decomposition. A significant challenge is the potential for the formation of a mixture of 4-nitro and 5-nitro isomers, which would necessitate a difficult separation.
Strategy 2: Regioselective Synthesis via Sandmeyer-Type Reaction
This strategy ensures the correct regiochemistry by building the nitro group upon a pre-existing amino functionality at the 5-position. This multi-step approach offers superior control.
Caption: Workflow for the Sandmeyer-type synthesis.
Synthesis of 5-Aminoisothiazole-3-carboxylic Acid
A direct synthesis for this specific precursor is not well-documented. A plausible route involves the construction of a 5-aminoisothiazole with a group at the 3-position that can be subsequently converted to a carboxylic acid, such as a nitrile. The Gewald reaction, typically used for thiophene synthesis, has been modified for thiazole and by extension, could be adapted for isothiazole synthesis, although this is a more complex and less certain route.[8][9][10][11][12] A more direct, albeit still challenging, approach would be to synthesize 5-aminoisothiazole-3-carbonitrile and then hydrolyze the nitrile. For the purpose of this guide, we will assume the successful synthesis of the 5-aminoisothiazole-3-carboxylic acid precursor.
Diazotization and Nitro-dediazoniation
This two-step, one-pot procedure is the cornerstone of this strategy. The primary aromatic amine is converted to a diazonium salt, which is a superb leaving group (N₂) and can be displaced by a nitro group.[13][14][15]
-
Setup: In a 250 mL three-necked flask, suspend 5-aminoisothiazole-3-carboxylic acid (1.44 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (15 mL). Cool the suspension to 0 °C in an ice-salt bath with vigorous mechanical stirring.
-
Diazotization: Dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water. Add this solution dropwise to the amine suspension, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.
-
Catalyst Preparation: In a separate 250 mL beaker, prepare a solution of sodium nitrite (7.0 g, 100 mmol) and copper(II) sulfate pentahydrate (0.25 g, 1 mmol) in 50 mL of water. Cool this solution to 0 °C.
-
Nitro-dediazoniation: Slowly and carefully add the cold diazonium salt solution to the stirred copper/nitrite solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-Aminoisothiazole-3-carboxylic acid | 144.15 | 10 | 1.44 g |
| Conc. Hydrochloric Acid | 36.46 | - | 5 mL |
| Sodium Nitrite (for diazotization) | 69.00 | 11 | 0.76 g |
| Sodium Nitrite (for substitution) | 69.00 | 100 | 7.0 g |
| Copper(II) Sulfate Pentahydrate | 249.69 | 1 | 0.25 g |
Causality and Trustworthiness: The Sandmeyer reaction is a robust and well-established method for the conversion of aromatic amines to a wide variety of functional groups.[13][14][16] The diazotization step reliably converts the amine to a diazonium salt.[17] The subsequent copper-catalyzed displacement of the diazonium group with a nitro group from sodium nitrite provides a highly regioselective method for nitration that is often milder than direct electrophilic nitration. The evolution of nitrogen gas during the reaction serves as a visual confirmation of the reaction's progress, providing a self-validating checkpoint.
Conclusion and Outlook
The synthesis of this compound presents a significant synthetic challenge that can be approached through two distinct strategies. Direct nitration offers a shorter route but is accompanied by considerable uncertainty regarding regioselectivity and potential for low yields. In contrast, a multi-step synthesis culminating in a Sandmeyer-type reaction provides a more controlled and predictable pathway to the desired isomer, despite the increased number of synthetic steps required to prepare the necessary 5-amino precursor.
For researchers and drug development professionals, the choice of strategy will depend on the available starting materials, the tolerance for potentially difficult separations, and the importance of achieving unambiguous regiochemistry. The Sandmeyer-type approach is recommended as the more reliable and scientifically rigorous pathway for obtaining pure this compound for further investigation and application.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. web.mnstate.edu [web.mnstate.edu]
An In-Depth Technical Guide to 5-Nitroisothiazole-3-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Immediate Release
[SHANGHAI, CN, January 2, 2026] – 5-Nitroisothiazole-3-carboxylic acid, identified by the CAS number 36778-15-1 , is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and fine chemical synthesis.[1] This guide offers an in-depth exploration of its synthesis, chemical attributes, and its burgeoning role in the development of novel therapeutic agents, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a white to off-white solid, possessing a unique molecular architecture that combines the stability of an aromatic isothiazole ring with the reactive potential of both a nitro group and a carboxylic acid moiety.[1] This combination of functional groups makes it a highly versatile intermediate for the synthesis of a wide array of complex organic molecules.[1]
The isothiazole ring itself is known for its aromatic character and stability. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, while the carboxylic acid provides a convenient handle for derivatization through common reactions like amidation and esterification.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36778-15-1 | ChemScene[1] |
| Molecular Formula | C₄H₂N₂O₄S | ChemScene[1] |
| Molecular Weight | 174.13 g/mol | ChemScene[1] |
| Appearance | White to off-white solid | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| Purity | ≥95% | ChemScene[1] |
| Storage | Store at room temperature | ChemScene[1] |
Synthesis of this compound
A general procedure for such an oxidation is outlined in various patents for the synthesis of related heterocyclic carboxylic acids. For instance, the oxidation of a methyl-substituted thiazole to its corresponding carboxylic acid has been achieved using a mixture of nitric acid and sulfuric acid.[2]
References
A Technical Guide to the Mechanism of Action of 5-Nitroisothiazole-3-Carboxylic Acid: A Hypothesis-Driven Approach for Drug Discovery Professionals
Executive Summary: 5-Nitroisothiazole-3-carboxylic acid belongs to the nitroaromatic class of compounds, which are of significant interest in the development of antimicrobial and antiparasitic agents. While direct mechanistic data on this specific molecule is sparse, its structural features strongly suggest a mode of action consistent with other well-characterized nitroheterocycles. This guide proposes a multi-faceted mechanism of action centered on three core hypotheses: (1) bio-reductive activation by pathogen-specific nitroreductases, (2) induction of lethal oxidative stress through the generation of reactive oxygen species (ROS), and (3) direct inhibition of essential metabolic enzymes.
As a Senior Application Scientist, this document provides not just a review of the likely mechanisms but a comprehensive, field-proven experimental framework for their validation. We delve into the causality behind experimental choices and present self-validating protocols designed for clarity, reproducibility, and definitive mechanistic elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel nitroaromatic compounds and advance them through the discovery pipeline.
The Mechanistic Landscape of Nitroaromatic Antimicrobials
Nitroaromatic compounds are a cornerstone of chemotherapy for diseases caused by anaerobic bacteria and protozoa.[1] Their efficacy often stems from a common biochemical strategy: they act as prodrugs that are selectively activated within the target pathogen.[2] This activation is typically catalyzed by Type I (oxygen-insensitive) nitroreductases (NTRs), a class of enzymes present in many parasites and bacteria but absent in their mammalian hosts.[3][4][5]
The process begins with the enzymatic reduction of the nitro group (NO₂) to a nitro radical anion (NO₂⁻).[2] This highly reactive intermediate can then follow two primary pathogenic pathways:
-
Redox Cycling and Oxidative Stress: In the presence of molecular oxygen, the nitro radical anion can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion (O₂⁻). This "futile cycle" can occur repeatedly, leading to a massive accumulation of reactive oxygen species (ROS) that overwhelm the pathogen's antioxidant defenses, causing widespread damage to DNA, proteins, and lipids.[2][6]
-
Generation of Cytotoxic Metabolites: Under anaerobic conditions, the nitro radical anion can be further reduced to nitroso (NO) and hydroxylamine (NHOH) intermediates.[1][2] These metabolites are highly reactive and can form covalent adducts with cellular macromolecules, disrupting their function and leading to cell death.[4]
Beyond this core activation pathway, some nitroaromatics have been shown to directly inhibit key metabolic enzymes. A prominent example is nitazoxanide, a drug containing a 5-nitrothiazole ring, which can inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for energy metabolism in anaerobic organisms.[7][8] Other targets include essential antioxidant enzymes like glutathione reductase (GR) and trypanothione reductase (TR), whose inhibition cripples the cell's ability to cope with oxidative stress.[6]
Proposed Mechanism of Action for this compound
Based on the established paradigms for related nitroheterocyclic compounds, we propose a tripartite mechanism of action for this compound. It is hypothesized that the compound functions as a selectively activated prodrug whose ultimate cytotoxicity arises from a combination of oxidative stress, covalent modification by reduced metabolites, and direct enzyme inhibition. This proposed pathway is visualized in the diagram below.
Caption: Proposed multi-pathway mechanism for this compound.
An Integrated Experimental Workflow for Mechanistic Validation
To rigorously test the proposed mechanism, a systematic, multi-step experimental approach is required. The following workflow is designed to dissect each part of the hypothesis, from initial activation to final cytotoxic effect.
Caption: A logical workflow for validating the mechanism of action.
Protocol: Determining Bio-reductive Activation via Nitroreductase Assay
Rationale & Expertise: This assay directly tests the central hypothesis: is the compound a substrate for pathogen-specific nitroreductases? We use a spectrophotometric method to monitor the consumption of the enzyme's cofactor, NADPH, which only occurs if the nitro compound is being reduced. Using a recombinant NTR from a target pathogen (e.g., Trypanosoma cruzi NTR) provides a clean, definitive system. A control reaction without the compound is critical to measure baseline NADPH oxidation, ensuring that any observed activity is compound-dependent.
Materials:
-
Recombinant Type I Nitroreductase (e.g., from T. cruzi)
-
This compound
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Dilute the recombinant NTR to a working concentration (e.g., 10 µg/mL) in assay buffer.
-
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (200 µL final volume):
-
Test Reaction: 170 µL Assay Buffer, 10 µL NTR, 10 µL NADPH stock, 10 µL Test Compound stock.
-
Negative Control (No Compound): 180 µL Assay Buffer, 10 µL NTR, 10 µL NADPH stock.
-
Negative Control (No Enzyme): 180 µL Assay Buffer, 10 µL Test Compound stock, 10 µL NADPH stock.
-
Positive Control: Use a known NTR substrate (e.g., Benznidazole) in place of the test compound.
-
-
Measurement:
-
Initiate the reaction by adding the NADPH.
-
Immediately place the plate in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 15 minutes. A decrease in A₃₄₀ corresponds to the oxidation of NADPH to NADP⁺.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) for each condition.
-
A significantly higher rate in the "Test Reaction" compared to the "No Compound" and "No Enzyme" controls indicates that the compound is being activated by the nitroreductase.
-
Protocol: Quantifying Intracellular ROS Production
Rationale & Expertise: If the compound is activated by an NTR, it may induce oxidative stress. This protocol uses a cell-permeable fluorescent probe, DCFDA, which becomes highly fluorescent upon oxidation by ROS. By measuring the fluorescence intensity in pathogen cells treated with the compound, we can directly quantify the generation of intracellular ROS. Comparing aerobic and anaerobic incubation conditions is a key validation step; ROS production should be significantly higher under aerobic conditions where the futile redox cycle can occur.
Materials:
-
Target pathogen cells (e.g., Trypanosoma cruzi epimastigotes)
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Methodology:
-
Cell Preparation:
-
Harvest pathogen cells in the logarithmic growth phase. Wash twice with PBS and resuspend to a density of 1x10⁷ cells/mL in PBS.
-
-
Probe Loading:
-
Add H₂DCFDA to the cell suspension to a final concentration of 10 µM.
-
Incubate in the dark at the pathogen's optimal temperature for 30 minutes to allow the probe to enter the cells and be deacetylated.
-
-
Treatment:
-
Wash the cells twice with PBS to remove excess probe.
-
Aliquot 100 µL of the cell suspension into the wells of the 96-well plate.
-
Add 100 µL of the test compound diluted in PBS to achieve the desired final concentrations (e.g., 1x and 5x the IC₅₀).
-
Include a vehicle control (DMSO), a negative control (untreated cells), and a positive control (100 µM H₂O₂).
-
-
Measurement:
-
Incubate the plate at the appropriate temperature for 1-2 hours.
-
Measure the fluorescence intensity using the plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence of untreated cells.
-
A dose-dependent increase in fluorescence in compound-treated cells compared to the vehicle control indicates ROS production.
-
Data Interpretation & Quantitative Benchmarking
| Parameter | Assay | Expected Result for Active Compound | Interpretation |
| IC₅₀ | Cellular Viability Assay | < 10 µM | The compound has potent activity against the target pathogen. |
| NADPH Oxidation Rate | Nitroreductase Assay | > 5 mOD/min | The compound is a substrate for the pathogen's nitroreductase. |
| Relative Fluorescence | ROS Production Assay | > 300% of control | The compound induces significant oxidative stress within the cell. |
| Enzyme Inhibition (Kᵢ) | PFOR Inhibition Assay | < 20 µM | The compound may also directly inhibit key metabolic enzymes. |
Conclusion and Future Directions
The mechanistic framework presented in this guide provides a robust, hypothesis-driven strategy for the characterization of this compound. The evidence strongly suggests that its mode of action will align with that of other therapeutic nitroaromatics, involving reductive activation by pathogen-specific enzymes leading to oxidative stress and metabolic disruption. The detailed experimental workflows provide a clear path for validating these hypotheses.
Successful validation would position this compound as a promising candidate for further preclinical development. Future studies should focus on determining the precise chemical nature of the cytotoxic metabolites, identifying potential resistance mechanisms (such as NTR downregulation), and evaluating its efficacy and safety in in vivo models of infection.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymes associated with reductive activation and action of nitazoxanide, nitrofurans, and metronidazole in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitroisothiazole-3-Carboxylic Acid Derivatives: Synthesis, Mechanism, and Therapeutic Potential
Abstract
The 5-nitroisothiazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the development of novel therapeutic agents.[1] Its unique molecular architecture, featuring an electron-withdrawing nitro group, a stable isothiazole ring, and a reactive carboxylic acid handle, provides a robust platform for generating diverse chemical libraries.[1] This guide offers an in-depth exploration of this compound derivatives, focusing on their mechanism of action, synthetic pathways, structure-activity relationships, and biological applications, particularly as antimicrobial agents. We provide detailed experimental protocols and data-driven insights to equip researchers, scientists, and drug development professionals with the technical knowledge required to innovate within this promising class of compounds.
Section 1: Introduction to the 5-Nitroisothiazole Scaffold
The core compound, this compound (CAS No. 36778-15-1), is a stable, white to off-white solid under standard conditions.[1] Its chemical significance is derived from the synergistic interplay of its three primary functional components:
-
The Isothiazole Ring: This five-membered aromatic heterocycle, containing both sulfur and nitrogen, confers significant metabolic stability.[1] It serves as the rigid backbone upon which pharmacophoric elements are strategically arranged.
-
The Nitro Group (-NO₂): Positioned at the 5-carbon, this powerful electron-withdrawing group is fundamental to the biological activity of many derivatives.[2] It acts as a pro-drug element, requiring reductive bioactivation within target pathogens to exert its cytotoxic effects.[2][3][4][5]
-
The Carboxylic Acid Group (-COOH): This functional group at the 3-position is the primary site for chemical modification.[1] Through well-established reactions like amidation and esterification, a vast array of derivatives can be synthesized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
This unique combination of features makes the scaffold an attractive starting point for developing new pharmaceuticals, agrochemicals, and advanced materials.[1]
Section 2: Mechanism of Action - The Role of Bioreductive Activation
The antimicrobial power of 5-nitroisothiazole derivatives is not inherent to the parent molecule but is unlocked through a process of metabolic activation within the target cell. This prodrug strategy is a hallmark of many nitroaromatic antibiotics.[3][4][5]
The central mechanism involves the enzymatic reduction of the nitro group, a reaction preferentially carried out by nitroreductase (NTR) enzymes found in anaerobic bacteria and certain parasites.[3][6] These flavoenzymes utilize cellular reducing equivalents like NAD(P)H to catalyze the transfer of electrons to the nitro group.[6]
There are two main types of bacterial nitroreductases involved:
-
Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the sequential two-electron reduction of the nitro group to nitroso, then to hydroxylamino, and finally to the amino derivative.[6] The highly reactive nitroso and hydroxylamine intermediates are believed to be the primary cytotoxic species, capable of causing extensive damage to cellular macromolecules, including DNA.
-
Type II (Oxygen-Sensitive) Nitroreductases: These enzymes perform a single-electron reduction to form a nitro anion radical.[6] In the presence of oxygen, this radical can be futilely re-oxidized back to the parent nitro compound, generating a superoxide anion in the process. This cycle leads to the accumulation of reactive oxygen species (ROS), inducing severe oxidative stress and cell death.[3]
The resulting reactive intermediates can covalently modify and crosslink DNA, inhibit essential enzymes, and disrupt cellular redox balance, culminating in a potent bactericidal effect.[2]
Caption: Bioreductive activation pathway of 5-nitroisothiazole derivatives.
Section 3: Synthesis of this compound Derivatives
The most common synthetic strategy involves the modification of the carboxylic acid group of the parent scaffold, typically through the formation of amides. This approach allows for the introduction of diverse chemical functionalities to explore the structure-activity relationship. The synthesis is generally a two-step process involving the activation of the carboxylic acid followed by coupling with a desired amine.
Caption: General workflow for synthesizing amide derivatives.
Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol describes a general procedure for synthesizing a 5-nitroisothiazole-3-carboxamide derivative.
Step 1: Formation of 5-Nitroisothiazole-3-carbonyl chloride (Acyl Chloride Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add thionyl chloride (SOCl₂) (3.0-5.0 eq) as the solvent and activating agent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-4 hours. Monitor the reaction progress by observing the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a yellow-orange solid or oil and is typically used in the next step without further purification due to its reactivity.
Step 2: Amide Coupling
-
Dissolve the crude 5-nitroisothiazole-3-carbonyl chloride (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
In a separate vessel, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 5-nitroisothiazole-3-carboxamide derivative.
Section 4: Biological Activities and Structure-Activity Relationship (SAR)
Derivatives of this compound exhibit a broad spectrum of antimicrobial activities, including potent effects against both aerobic and anaerobic bacteria. Their unique mechanism of action makes them promising candidates for tackling challenging pathogens, including Mycobacterium tuberculosis.
Summary of Antibacterial Activity
The following table summarizes the in vitro activity of representative nitrothiazole derivatives against various bacterial strains. Activity is reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound Class | Representative Strain(s) | Reported MIC (µM) | Source |
| Mannich Base Nitrothiazoles | Mycobacterium tuberculosis | <0.24 - 31.25 | |
| Piperazinyl Quinolones | Gram-positive bacteria (S. aureus) | 0.008 - 0.015 (µg/mL) | [7] |
| General Nitrothiazoles | Anaerobic Bacteria | Extremely Low | [2] |
| General Nitrothiazoles | Aerobic Bacteria (E. coli) | Moderate | [2] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR) Insights
SAR studies aim to correlate specific structural features of a molecule with its biological activity. For 5-nitroisothiazole derivatives, several key principles have emerged:
-
The Nitro Group is Essential: The presence of the 5-nitro group is almost universally required for significant antimicrobial activity, underscoring its role in the bioreductive mechanism.[2]
-
Amide vs. Carboxylic Acid: Conversion of the 3-carboxylic acid to various amides generally enhances potency. The nature of the substituent on the amide nitrogen (the "R" group) is a critical determinant of activity and spectrum.
-
Lipophilicity and Substituents: The introduction of lipophilic or specific electron-withdrawing groups on the amide moiety can significantly influence antibacterial and antifungal activity. For example, incorporating fragments like arylpiperazines or substituted phenyl rings can modulate cell wall penetration and target engagement.
Caption: Key structural features governing the biological activity.
Section 5: Experimental Protocol - In Vitro Antibacterial Susceptibility Testing
To evaluate the efficacy of newly synthesized derivatives, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted and scalable technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock: Dissolve the synthesized compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus ATCC 25923) overnight on an appropriate agar plate. The next day, pick several colonies and suspend them in sterile Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound (prediluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL. Add 50 µL of sterile MHB to well 12 (sterility control).
-
Incubation: Seal the plate and incubate at 37 °C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Section 6: Challenges and Future Perspectives
Despite their therapeutic promise, the development of nitroaromatic compounds is not without challenges.
-
Potential Mutagenicity: A significant concern for nitro-containing compounds is their potential for mutagenicity. Some nitrothiazole derivatives have been shown to be mutagenic in the Ames test, a prerequisite for which is the reduction of the nitro group by bacterial nitroreductases.[5] This highlights the need for careful toxicological profiling and the design of derivatives with an improved safety index.
-
Drug Resistance: As with any antimicrobial agent, the emergence of resistance is a constant threat. Resistance to nitroaromatics can arise from mutations in the nitroreductase enzymes, preventing the activation of the prodrug.
-
Future Directions: Future research should focus on several key areas:
-
Optimizing the Safety Profile: Designing derivatives that are selectively activated by pathogen-specific enzymes while remaining inert to mammalian reductases.
-
Broadening the Spectrum: Exploring modifications to enhance activity against a wider range of pathogens, including multidrug-resistant strains and fungi.
-
Exploring New Therapeutic Areas: While the focus has been on antimicrobial activity, the isothiazole scaffold is also being investigated for anticancer and anti-inflammatory applications, representing fertile ground for new discoveries.[8]
-
Section 7: Conclusion
This compound derivatives represent a potent and versatile class of bioactive molecules. Their efficacy is rooted in a clever prodrug strategy that leverages the unique enzymatic machinery of microbial pathogens for activation. Through rational chemical modification of the core scaffold, particularly at the carboxylic acid position, researchers can develop novel compounds with tailored activity, spectrum, and pharmacokinetic properties. While challenges related to potential toxicity must be carefully managed, the continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies to combat infectious diseases and potentially other conditions.
Section 8: References
-
Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39. Available at: --INVALID-LINK--
-
Padda, R. S., Riano-Pacheco, R., & Ramos-Vara, J. A. (2003). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 27(2-3), 295-305. Available at: --INVALID-LINK--
-
Physioc, S. V., & Nag, S. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 989. Available at: --INVALID-LINK--
-
Nag, S., & Physioc, S. V. (2021). Nitroaromatic Antibiotics. MDPI Encyclopedia. Available at: --INVALID-LINK--
-
Hof, H. (1985). [Mutagenic activity of nitrothiazole compounds]. Zentralblatt fur Bakteriologie, Mikrobiologie und Hygiene. Serie B, Umwelthygiene, Krankenhaushygiene, Arbeitshygiene, praventive Medizin, 181(1-2), 64-70. Available at: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. Available at: --INVALID-LINK--
-
Mphahane, N., Maliehe, T. S., Wicht, K., & Warner, D. F. (2022). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Pharmaceuticals, 15(11), 1362. Available at: --INVALID-LINK--
-
Foroumadi, A., Rineh, A., Emami, S., Siavoshi, F., Massoumi, A., & Shafiee, A. (2003). Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones. European Journal of Medicinal Chemistry, 38(9), 851-854. Available at: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). SAR Studies of the Thiazole Region of 1. Available at: --INVALID-LINK--
-
Abirami, K., Monika, N., & Sakthi Abirami, M. (2018). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. World Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1026-1035. Available at: --INVALID-LINK--
-
ResearchGate. (2022). (PDF) Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Available at: --INVALID-LINK--
-
Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Available at: --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
The Biological Potential of 5-Nitroisothiazole-3-Carboxylic Acid: A Technical Guide to a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless challenge of antimicrobial and antiparasitic resistance necessitates the exploration of novel chemical scaffolds. Among these, the 5-nitroisothiazole core has emerged as a promising pharmacophore. This technical guide delves into the biological potential of 5-nitroisothiazole-3-carboxylic acid, a key representative of this class. While direct biological data for this specific molecule is limited in publicly accessible literature, this document synthesizes the wealth of information available for its close derivatives to build a comprehensive understanding of its potential. We will explore the chemical attributes of the 5-nitroisothiazole scaffold, the demonstrated antimicrobial and antiparasitic activities of its analogues, their putative mechanisms of action, and a prospective workflow for its biological evaluation. This guide serves as a foundational resource for researchers looking to leverage the 5-nitroisothiazole scaffold in the development of next-generation therapeutic agents.
The 5-Nitroisothiazole Scaffold: Chemical Properties and Therapeutic Promise
This compound (CAS 36778-15-1) is a stable, white to off-white solid at standard conditions.[1] Its structure is characterized by a five-membered isothiazole ring, substituted with a nitro group at the 5-position and a carboxylic acid at the 3-position.[1] The isothiazole ring itself is an aromatic and stable heterocyclic system.[1]
The key to its potential biological activity lies in the interplay of its functional groups:
-
The Nitro Group (-NO₂): This electron-withdrawing group is a well-established pharmacophore in many antimicrobial and antiparasitic drugs.[1] Its presence is often crucial for the mechanism of action, which typically involves enzymatic reduction within the target organism to generate cytotoxic reactive nitrogen species.
-
The Carboxylic Acid Group (-COOH): This functional group provides a handle for further chemical modification, such as the formation of esters and amides, which can be employed as a prodrug strategy to improve pharmacokinetic properties.[1] It can also participate in hydrogen bonding and other interactions within the active site of target enzymes.
The combination of the stable isothiazole ring with the reactive potential of the nitro group and the synthetic versatility of the carboxylic acid makes this compound a compelling starting point for medicinal chemistry campaigns.[1]
Biological Activities of 5-Nitroisothiazole Derivatives
While direct biological screening data for this compound is not extensively reported, numerous studies on its derivatives highlight the significant potential of the 5-nitroisothiazole scaffold.
Antimicrobial Activity
Nitrothiazole derivatives have demonstrated pronounced antibacterial activities.[2] Studies on various analogues have shown efficacy against both aerobic and anaerobic bacteria, with a bactericidal mode of action. The nitro group on the thiazole ring is suggested to be the key chemical feature responsible for this excellent antibacterial activity.[2]
Hybrids of 5-nitrothiazoles with thiazolidin-4-ones have been synthesized and evaluated for their in vitro antimicrobial properties. These compounds have shown potent antitubercular activity and low micromolar activity against Staphylococcus aureus and Candida albicans, without significant cytotoxicity to human cells.[2]
Antiparasitic Activity
The 5-nitro-2-aminothiazole scaffold, a close relative, has been investigated for its antitrypanosomatid activity. Amide derivatives of this scaffold have shown activity against Trypanosoma cruzi and Trypanosoma brucei.[3] Some of these compounds also demonstrated moderate antileishmanial activity.[3] Interestingly, the antitrypanosomal activity of these specific 5-nitrothiazole-based compounds does not appear to be mediated by type I nitroreductases, suggesting alternative mechanisms of action may be at play for this particular subclass.[3]
Putative Mechanism of Action
The most widely accepted mechanism of action for many nitro-heterocyclic drugs involves the bioreduction of the nitro group. This process is typically mediated by nitroreductase enzymes present in susceptible microorganisms.
Caption: Putative mechanism of action for 5-nitroisothiazole compounds.
This reduction cascade generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. The selectivity of these compounds often arises from the presence of specific nitroreductases in pathogenic microorganisms that are absent in host cells.
Prospective Workflow for Biological Evaluation
To ascertain the biological activity of this compound, a systematic in vitro screening cascade is recommended.
Caption: A prospective workflow for the biological evaluation of this compound.
Experimental Protocols
4.1.1. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
4.1.2. In Vitro Antiparasitic Assay (e.g., against Trypanosoma cruzi)
-
Cell Culture: Host cells (e.g., L6 myoblasts) are seeded in a 96-well plate and infected with trypomastigotes of T. cruzi.
-
Compound Addition: After allowing for parasite invasion, various concentrations of this compound are added to the wells.
-
Incubation: The plate is incubated for a period sufficient for intracellular parasite replication (e.g., 72 hours).
-
Quantification of Parasite Load: The number of intracellular parasites is quantified, for example, by staining with a DNA-intercalating dye (e.g., DAPI) and automated microscopy or by using a reporter gene-expressing parasite line.
-
Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable model.
Conclusion and Future Perspectives
While direct evidence for the biological activity of this compound remains to be established, the extensive body of research on its derivatives strongly suggests that the 5-nitroisothiazole scaffold is a fertile ground for the discovery of novel antimicrobial and antiparasitic agents. The presence of the critical nitro pharmacophore, combined with the synthetic tractability afforded by the carboxylic acid moiety, positions this molecule as an attractive starting point for drug discovery programs.
Future research should focus on the systematic synthesis and biological evaluation of this compound and its simple derivatives. Such studies will be instrumental in elucidating the structure-activity relationships of this promising class of compounds and in unlocking their full therapeutic potential in the fight against infectious diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 2 from Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
5-nitroisothiazole-3-carboxylic acid literature review
An In-Depth Technical Guide to 5-Nitroisothiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 36778-15-1) is a specialized heterocyclic compound that serves as a critical building block in advanced chemical synthesis.[1] Its unique molecular architecture, featuring an aromatic isothiazole ring functionalized with both a nitro group and a carboxylic acid, imparts distinct reactivity that is highly valued in medicinal chemistry, materials science, and fine chemical production. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the isothiazole ring, while the carboxylic acid moiety provides a versatile handle for a wide array of chemical transformations, including esterification and amidation.[1] This guide offers a comprehensive review of its chemical properties, synthetic considerations, reactivity, and the broad pharmacological potential of the underlying nitroisothiazole scaffold, positioning it as a molecule of significant interest for future research and development.
Core Molecular Structure and Significance
At its core, this compound is defined by three key functional components that dictate its chemical behavior and utility. The isothiazole ring is an aromatic five-membered heterocycle containing nitrogen and sulfur, known for its stability and presence in numerous biologically active compounds.[1][2] The nitro group at the 5-position acts as a strong electron-withdrawing group, modulating the reactivity of the ring system. The carboxylic acid at the 3-position is the primary site for synthetic modification, allowing for the construction of more complex molecular derivatives.[1] This trifunctional arrangement makes the molecule a highly versatile intermediate for creating novel pharmaceuticals, agrochemicals, and advanced materials like photoresists for electronic applications.[1]
Physicochemical and Computational Properties
The physical and computational properties of this compound provide essential insights for its handling, storage, and application in predictive modeling for drug design. The compound typically appears as a white to off-white solid, indicating stability under standard laboratory conditions.[1]
| Property | Value | Source |
| CAS Number | 36778-15-1 | [1][3] |
| Molecular Formula | C₄H₂N₂O₄S | [3] |
| Molecular Weight | 174.13 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [3] |
| Topological Polar Surface Area (TPSA) | 93.33 Ų | [3] |
| LogP | 0.7495 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Reactivity
Synthetic Strategies
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for related compounds. One documented route involves the oxidation of a precursor molecule, 3-methyl-5-nitroisothiazole, to yield the corresponding carboxylic acid.[4]
Another relevant and powerful strategy involves the functional group transformation of a corresponding carboxamide. Recent studies have demonstrated that isothiazole-5-carboxamides can be efficiently converted to their carboxylic acid analogs in high yields (95-99%) by treatment with sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures (ca. 0 °C).[5] This method represents a reliable late-stage conversion that could be applied to a suitably prepared 5-nitroisothiazole-3-carboxamide precursor. The broader field of isothiazole synthesis is rich with diverse strategies, including one-pot transition metal-free reactions and multi-component cascade annulations, which provide numerous pathways to construct the core heterocyclic ring system.[6][7][8]
Chemical Reactivity
The reactivity of this compound is dominated by its carboxylic acid functional group. This group serves as a primary site for derivatization to generate esters, amides, and other acyl derivatives, which is a cornerstone of its utility as a synthetic intermediate.[1]
-
Esterification: The carboxylic acid can be converted to an ester via reactions like the Fischer esterification, which involves heating with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[9]
-
Amidation: Formation of amides typically requires activation of the carboxylic acid, as direct reaction with an amine is often inefficient. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive intermediate that is readily attacked by an amine.[10]
The nitro group strongly influences the electronic character of the isothiazole ring, making it more electron-deficient. This can affect the susceptibility of the ring to nucleophilic attack and modulates the overall biological properties of its derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Isothiazoles. Part XV. 5-Nitroisothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Isothiazole synthesis [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to 5-Nitroisothiazole-3-Carboxylic Acid and its Structural Analogs
This guide provides a comprehensive exploration of the 5-nitroisothiazole-3-carboxylic acid scaffold, a versatile building block in medicinal chemistry and materials science. We will delve into its structural analogs, synthesis strategies, diverse biological activities, and the critical structure-activity relationships that govern their function. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique nitroheterocyclic core for novel applications.
Part 1: The 5-Nitroisothiazole Core: A Foundation for Innovation
The this compound molecule is a distinct entity in the world of fine chemicals. Its structure, featuring a stable isothiazole ring, is activated by a potent electron-withdrawing nitro group at the C5 position and functionalized with a carboxylic acid at the C3 position.[1] This combination of features makes it a valuable intermediate for complex organic synthesis.[1]
The isothiazole ring itself is aromatic and stable, providing a rigid scaffold. The nitro group significantly influences the molecule's reactivity and is often a key pharmacophore in antimicrobial agents. The carboxylic acid serves as a versatile chemical handle, allowing for straightforward modifications such as amidation and esterification to generate diverse libraries of compounds.[1]
References
A Theoretical Deep Dive into 5-Nitroisothiazole-3-Carboxylic Acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroisothiazole-3-carboxylic acid is a multifaceted compound featuring a unique isothiazole ring system, a nitro group, and a carboxylic acid functional group.[1] This distinct structure imparts valuable chemical properties, positioning it as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials for the electronics industry, particularly in photoresists.[1] This guide delves into the theoretical studies of this compound, providing a comprehensive framework for understanding its molecular structure, electronic properties, and reactivity through the lens of computational chemistry. By leveraging Density Functional Theory (DFT), we can elucidate the fundamental characteristics of this molecule, offering insights that are critical for its application in drug design and materials science.
Introduction: The Significance of this compound
Isothiazole-containing compounds are of significant interest due to their wide range of biological activities, including antibacterial, anticancer, and anti-HIV properties. The incorporation of a carboxylic acid moiety provides a handle for further chemical modifications, such as esterification and amidation, allowing for the generation of diverse chemical libraries for drug discovery.[1] The nitro group, a strong electron-withdrawing substituent, significantly influences the molecule's reactivity and electronic properties.[1]
Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for modern chemical research. They provide a microscopic understanding of molecular properties that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, theoretical calculations can predict its three-dimensional structure, vibrational spectra, and electronic distribution, all of which are crucial for understanding its behavior in chemical reactions and biological systems.
Theoretical Methodology: A Self-Validating System
The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). This approach offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. The choice of functional and basis set is critical for obtaining reliable results. For molecules containing sulfur and nitro groups, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide accurate geometries and electronic properties.[2][3]
Computational Workflow
A typical theoretical investigation of this compound would follow a well-defined, self-validating workflow. This ensures the reliability and reproducibility of the obtained results.
Caption: A typical workflow for the theoretical study of this compound.
The process begins with the construction of an initial 3D structure of the molecule. This structure is then optimized to find the lowest energy conformation using DFT. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This step also provides the theoretical vibrational spectrum. From the optimized geometry and wavefunction, a host of electronic properties can be calculated.
Structural and Vibrational Analysis
The optimized geometry of this compound provides fundamental information about its shape and connectivity. Key structural parameters, such as bond lengths and dihedral angles, can be extracted and compared with experimental data if available, or with data from similar molecules.
Optimized Geometrical Parameters
The planarity of the isothiazole ring and the orientation of the carboxylic acid and nitro groups are of particular interest. The electron-withdrawing nature of the nitro group and the carboxylic acid can influence the bond lengths within the isothiazole ring.
| Parameter | Predicted Value (Å or °) |
| C3-C4 Bond Length | Value |
| C4-S Bond Length | Value |
| N-O (Nitro) Bond Lengths | Value |
| C-C (Carboxyl) Bond Length | Value |
| O-C-O (Carboxyl) Angle | Value |
| Dihedral Angle (Ring-COOH) | Value |
| Caption: A summary of predicted key geometrical parameters for this compound. Values would be populated from actual DFT calculations. |
Vibrational Spectroscopy
Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum.[4] This is an invaluable tool for interpreting experimental spectra and assigning specific vibrational modes to the observed peaks. The characteristic vibrational frequencies of the nitro and carboxylic acid groups are of particular importance.
Carboxylic acids typically show a very broad O-H stretching absorption in the IR spectrum between 2500 and 3300 cm⁻¹, and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[5] The exact position of the C=O stretch can be correlated with the pKa of the acid.[6] The nitro group will exhibit symmetric and asymmetric stretching modes, which are also characteristic.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Value |
| C=O Stretch (Carboxylic Acid) | Value |
| NO₂ Asymmetric Stretch | Value |
| NO₂ Symmetric Stretch | Value |
| Isothiazole Ring Vibrations | Value |
| Caption: Predicted characteristic vibrational frequencies for this compound. Values would be populated from actual DFT calculations. |
Electronic Properties and Reactivity
The electronic properties of a molecule govern its reactivity and its interactions with other molecules. DFT provides a wealth of information about the electronic structure of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7] For this compound, the HOMO is expected to be localized on the isothiazole ring, while the LUMO is likely to be distributed over the nitro group and the ring, reflecting the electron-withdrawing nature of the nitro group.
References
- 1. nbinno.com [nbinno.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. TRDizin [search.trdizin.gov.tr]
- 4. asianpubs.org [asianpubs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 5-Nitroisothiazole-3-Carboxylic Acid in Modern Drug Discovery: A Guide for Researchers
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding a continuous supply of versatile molecular scaffolds. Among these, heterocyclic compounds have proven to be particularly fruitful starting points. This guide focuses on a promising, yet specialized, building block: 5-nitroisothiazole-3-carboxylic acid . This molecule, characterized by its distinct isothiazole ring system bearing both a nitro group and a carboxylic acid, offers a unique combination of chemical properties that make it an attractive intermediate for the synthesis of new pharmaceuticals.[1]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will provide not only the theoretical underpinning of this compound's utility but also practical, field-proven protocols for its application in a drug discovery context. We will explore its derivatization and its evaluation in key therapeutic areas, including oncology and infectious diseases.
Part 1: The this compound Scaffold: A Profile
The this compound molecule (CAS Number: 36778-15-1) is a white to off-white solid, indicating its stability under standard laboratory conditions, which facilitates its handling and storage.[1] Its structure is a confluence of three key functional groups, each contributing to its chemical reactivity and potential biological activity.
-
The Isothiazole Ring: This five-membered aromatic heterocycle containing sulfur and nitrogen is a "privileged scaffold" in medicinal chemistry.[2] Its presence in a molecule can confer favorable pharmacokinetic properties and provides a rigid framework for the orientation of other functional groups.
-
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the isothiazole ring, impacting its reactivity.[1] Furthermore, the nitro group itself is a key pharmacophore in certain classes of antimicrobial agents, where it can be bioreduced to generate cytotoxic radical species.[3]
-
The Carboxylic Acid: This functional group is a critical handle for synthetic modification. It provides a convenient site for derivatization, most commonly through the formation of amides, allowing for the exploration of a wide chemical space and the optimization of interactions with biological targets.[1]
These features make this compound a valuable starting material for creating libraries of compounds for screening against various disease targets.
Part 2: Applications in Drug Discovery: Targeting Kinases and Microbes
The 5-nitroisothiazole scaffold has been successfully incorporated into molecules targeting a range of biological pathways. Two prominent examples are the inhibition of c-Jun N-terminal kinases (JNKs) and the development of antibacterial agents.
Inhibition of the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key players in cellular responses to stress, inflammation, and apoptosis.[4] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[5] Consequently, JNK inhibitors are of significant therapeutic interest.
Derivatives of 5-nitrothiazole have been identified as potent inhibitors of JNKs, targeting the interaction site for the scaffold protein JIP-1.[6] The nitrothiazole moiety plays a crucial role in binding to this site. The general mechanism of JNK activation and its inhibition is depicted below.
Caption: Simplified JNK signaling pathway and point of inhibition.
Antibacterial Activity
The nitrothiazole moiety is a known pharmacophore for antibacterial activity.[7] Derivatives have shown potent, bactericidal effects against a range of bacteria, including both aerobic and anaerobic species.[3][8] The proposed mechanism of action involves the reduction of the nitro group within the bacterial cell to generate reactive nitrogen species that are toxic to the microorganism.[3] This makes the 5-nitroisothiazole scaffold a promising starting point for the development of new antibiotics, a critical area of research given the rise of antibiotic resistance.
Part 3: Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a derivative of this compound and for its biological evaluation.
Synthesis of a 5-Nitroisothiazole-3-carboxamide Derivative
The following is a two-step process for the synthesis of a representative amide derivative. The first step is the preparation of the starting material, this compound, from its corresponding amide. The second step is a standard amide coupling reaction.
Protocol 3.1.1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of isothiazole carboxylic acids from their corresponding carboxamides.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitroisothiazole-3-carboxamide (1 equivalent) in a 1:1 mixture of concentrated sulfuric acid and water.
-
Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Isolation: The this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Protocol 3.1.2: Synthesis of a 5-Nitroisothiazole-3-carboxamide Derivative via EDC/HOBt Coupling
This protocol utilizes the common and efficient EDC/HOBt coupling reagents for amide bond formation.[9][10]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and the desired amine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-nitroisothiazole-3-carboxamide derivative.
Caption: Synthetic workflow for a 5-nitroisothiazole-3-carboxamide derivative.
Biological Evaluation Protocols
The following protocols are for the in vitro evaluation of the synthesized derivatives.
Protocol 3.2.1: In Vitro JNK1 Kinase Assay (Non-Radioactive)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the JNK1 enzyme.[7][11]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing JNK1 kinase buffer, recombinant JNK1 enzyme, and the c-Jun substrate.
-
Compound Addition: Add the synthesized 5-nitroisothiazole derivative at various concentrations to the wells. Include a positive control (known JNK inhibitor) and a negative control (DMSO vehicle).
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30 °C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Detect the phosphorylated c-Jun using a specific primary antibody against phospho-c-Jun (Ser63) and a corresponding HRP-conjugated secondary antibody.
-
Analysis: Quantify the band intensities using a chemiluminescence imager. Calculate the IC50 value for the test compound.
Protocol 3.2.2: Antiproliferative Assay (K562 Cells)
This assay determines the effect of a compound on the proliferation of the K562 human chronic myelogenous leukemia cell line.[12]
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-nitroisothiazole derivative for 72 hours.
-
MTS Assay: Add MTS reagent to each well and incubate for 2-4 hours until a color change is observed.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3.2.3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.[13]
-
Compound Preparation: Prepare a serial dilution of the 5-nitroisothiazole derivative in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in the appropriate broth.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Part 4: Data Presentation
The results from the biological assays can be summarized in a table for easy comparison of the activity of different derivatives.
| Compound | JNK1 IC50 (µM) | K562 GI50 (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | 0.5 | 2.1 | 8 | 16 |
| Derivative 2 | 1.2 | 5.8 | 16 | >64 |
| Derivative 3 | >50 | >50 | >64 | >64 |
| Control | 0.1 | 0.8 | 1 | 2 |
Part 5: Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its unique chemical features allow for straightforward derivatization, enabling the exploration of structure-activity relationships in various disease contexts. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new compounds based on this promising heterocyclic core. As the need for new drugs continues to grow, the strategic application of such specialized building blocks will be crucial in advancing the frontiers of medicinal chemistry.
References
- 1. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. youtube.com [youtube.com]
5-Nitroisothiazole-3-carboxylic Acid: A Research and Application Framework for Enzyme Inhibition Screening and Characterization
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive framework for the investigation of 5-nitroisothiazole-3-carboxylic acid as a potential enzyme inhibitor. While direct, published evidence of specific enzyme targets for this compound is not yet available, its structural motifs—a nitroaromatic isothiazole core and a carboxylic acid functional group—are present in numerous known bioactive molecules and enzyme inhibitors.[1][2] This guide is therefore designed to empower researchers with the foundational knowledge, scientific rationale, and detailed experimental protocols required to systematically screen this compound against enzymes of interest and characterize its inhibitory properties. By providing a roadmap from initial hypothesis to kinetic analysis, we aim to facilitate the exploration of this compound's therapeutic and research potential.
Introduction: The Scientific Rationale for Investigation
This compound (CAS 36778-15-1) is a stable, solid organic compound featuring a unique heterocyclic system.[1] Its structure is notable for three key features that suggest a potential for biological activity, particularly as an enzyme inhibitor:
-
The Isothiazole Ring: This sulfur-nitrogen heterocycle is a component of various biologically active compounds, including some with demonstrated anti-cancer, anti-HIV, and anti-inflammatory properties.[2]
-
The Nitro Group (-NO2): The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and its ability to interact with biological targets.[1] Nitroaromatic compounds are a well-established class of pharmacologically active agents.
-
The Carboxylic Acid Group (-COOH): This functional group is crucial for the biological activity of many drugs and enzyme inhibitors. It can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can form key ionic interactions with positively charged residues (e.g., arginine, lysine) in an enzyme's active site. Such interactions are critical for the binding of inhibitors to enzymes like SIRT5.
Given these structural attributes, this compound represents a compelling candidate for inclusion in enzyme inhibition screening campaigns. This document provides the necessary protocols to test this hypothesis.
Getting Started: Compound Handling and Preparation
Prior to initiating any biological assay, it is critical to properly handle and prepare this compound to ensure reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36778-15-1 | [3] |
| Molecular Formula | C₄H₂N₂O₄S | [3] |
| Molecular Weight | 174.13 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (recommended) | [3] |
Protocol 1: Preparation of Stock Solutions
-
Objective: To prepare a high-concentration stock solution of this compound for serial dilution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of this compound (e.g., 1.74 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1 mL for a 10 mM stock).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Causality Insight: DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays due to its high solubilizing power and miscibility with aqueous buffers. Preparing a high-concentration stock allows for minimal volumes to be added to the final assay, thereby reducing potential solvent effects on enzyme activity.
Phase 1: Screening for Enzyme Inhibition
The first experimental phase is to determine if this compound has any inhibitory effect on your enzyme of interest. This is typically done at a single, relatively high concentration of the compound.
Protocol 2: Primary Enzyme Inhibition Screen
-
Objective: To perform a preliminary test for inhibition of a target enzyme.
-
Materials:
-
Target enzyme in a suitable buffer
-
Enzyme substrate
-
10 mM stock solution of this compound in DMSO
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
-
-
Experimental Setup:
| Well Type | Enzyme | Substrate | Inhibitor (to 100 µM) | DMSO (Vehicle) | Assay Buffer |
| Negative Control | + | + | - | + | to final volume |
| Test | + | + | + | - | to final volume |
| Positive Control | + | + | Known Inhibitor | - | to final volume |
| Blank | - | + | - | + | to final volume |
-
Procedure:
-
Prepare solutions of your enzyme and substrate in assay buffer at the desired concentrations.
-
To the "Test" wells, add the volume of the 10 mM stock solution required to achieve a final concentration of 100 µM.
-
To the "Negative Control" and "Blank" wells, add an equivalent volume of DMSO.
-
Add the enzyme solution to all wells except the "Blank" wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader for a set period.
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each well.
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate_Test / Rate_Negative_Control)) * 100
-
A significant percent inhibition (typically >50%) indicates a "hit" and warrants further investigation.
-
References
protocol for 5-nitroisothiazole-3-carboxylic acid synthesis
An Application Note for the Synthesis of 5-Nitroisothiazole-3-carboxylic Acid
Abstract
This application note provides a comprehensive guide for the synthesis of this compound (CAS No: 36778-15-1). This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, recognized for its unique isothiazole ring system enhanced by an electron-withdrawing nitro group and a versatile carboxylic acid handle.[1] The protocol herein details a robust method for the synthesis via electrophilic nitration of isothiazole-3-carboxylic acid. The document furnishes a step-by-step procedure, a summary of reaction parameters, a process workflow diagram, and critical safety protocols essential for handling the potent reagents involved. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Rationale
This compound is a specialty chemical intermediate whose structural features make it highly valuable for further synthetic elaboration. The isothiazole ring is a stable aromatic system, and the presence of the nitro group at the 5-position significantly influences the molecule's electronic properties, making it a key component in the development of novel pharmaceuticals and electronic materials.[1] The carboxylic acid at the 3-position provides a reactive site for transformations such as amidation or esterification, allowing for its incorporation into larger, more complex molecular architectures.[1]
The synthesis described is based on the fundamental principles of electrophilic aromatic substitution. The isothiazole ring, while containing heteroatoms, possesses sufficient aromatic character to undergo nitration. The chosen methodology employs a classical mixed-acid system of fuming nitric acid and concentrated sulfuric acid. The role of sulfuric acid is pivotal; it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.
Causality of Experimental Design:
-
Low-Temperature Control: The nitration reaction is highly exothermic.[2] Maintaining a low temperature (0–5 °C) during the addition of the nitrating agent is critical to prevent thermal runaway and minimize the formation of undesired byproducts, such as dinitrated species or products resulting from oxidative degradation of the substrate.
-
Reagent Stoichiometry: A slight excess of nitric acid is used to ensure the complete conversion of the starting material. The amount of sulfuric acid is sufficient to act as both a solvent and a catalyst.
-
Controlled Addition: The slow, dropwise addition of nitric acid allows the reaction's exotherm to be safely managed and dissipated by the cooling bath, ensuring a controlled and selective reaction.
-
Aqueous Work-up: The reaction is quenched by pouring the acidic mixture onto ice. This procedure serves two purposes: it safely neutralizes the reactive nitrating species and precipitates the organic product, which has low solubility in the resulting aqueous medium.
Experimental Protocol: Synthesis of this compound
This protocol outlines the laboratory-scale synthesis of the title compound.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| Isothiazole-3-carboxylic acid | ≥97% Purity | Commercial Source |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Standard Supplier |
| Fuming Nitric Acid (HNO₃) | ≥90% | Standard Supplier |
| Crushed Ice | From Deionized Water | Laboratory Prepared |
| Deionized Water | Type II or higher | Laboratory System |
| Ethanol (for recrystallization) | Reagent Grade | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Standard Supplier |
Equipment
-
100 mL Three-neck round-bottom flask
-
Magnetic stirrer and Teflon-coated stir bar
-
Low-temperature thermometer (-20 to 100 °C)
-
25 mL Dropping funnel
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Glassware for recrystallization and extraction
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Reaction Vessel Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to cool.
-
Acidic Medium Preparation: Carefully add 20 mL of concentrated sulfuric acid (98%) to the reaction flask. Allow the acid to cool to 0–5 °C with gentle stirring.
-
Substrate Addition: Once the sulfuric acid is cooled, slowly add 2.58 g (20 mmol) of isothiazole-3-carboxylic acid in small portions. Ensure each portion dissolves completely before adding the next, while maintaining the internal temperature below 10 °C.
-
Preparation of Nitrating Agent: In a separate, dry beaker, carefully prepare the nitrating mixture by adding 2.2 mL (50 mmol) of fuming nitric acid.
-
Nitration: Transfer the fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the stirred sulfuric acid solution over a period of 30–45 minutes. Crucially, maintain the internal reaction temperature between 0–5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2 hours at ambient temperature.
-
Quenching and Precipitation: Prepare a 600 mL beaker containing approximately 200 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture into the beaker. A white to off-white precipitate should form.[1]
-
Product Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the washings are neutral to pH paper.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot water or an ethanol-water mixture to yield pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. The expected product is a white to off-white solid.[1]
Data Summary and Visualization
Reaction Parameters Table
| Reagent | Mol. Wt. ( g/mol ) | Amount Used | Moles (mmol) | Role |
| Isothiazole-3-carboxylic acid | 129.12 | 2.58 g | 20 | Substrate |
| Sulfuric Acid (98%) | 98.08 | 20 mL | ~368 | Solvent/Catalyst |
| Fuming Nitric Acid (90%) | 63.01 | 2.2 mL | ~50 | Nitrating Agent |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mandatory Safety Protocols
Nitration reactions are inherently hazardous. Strict adherence to safety protocols is non-negotiable.
-
Hazard Assessment: The nitrating mixture (sulfuric and nitric acids) is extremely corrosive and a powerful oxidizing agent that can cause severe, deep chemical burns upon contact.[3][4] The reaction is highly exothermic and presents a risk of thermal runaway if cooling fails or reagents are mixed too quickly.[2] Toxic, corrosive, and flammable vapors, including nitrogen oxides (NOx), can be evolved.[5][6]
-
Engineering Controls: This entire procedure must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[5] An emergency safety shower and eyewash station must be immediately accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[5]
-
Hand Protection: Wear heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Check gloves for integrity before each use.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron must be worn.[3] Ensure no skin is exposed.
-
-
Procedural Safety:
-
Addition Sequence: Always add the more reactive agent (nitric acid) to the substrate solution. When quenching, always add the acid mixture slowly to the ice , never the other way around, to prevent violent boiling and splashing.
-
Incompatible Materials: Keep all organic materials, solvents, and reducing agents away from the nitrating mixture. Nitric acid reacts violently with many organic compounds.[3][6]
-
-
Spill & Emergency Response:
-
Have a spill kit with a suitable neutralizer (e.g., sodium carbonate or calcium carbonate) readily available.[5]
-
In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes while seeking emergency medical attention.[4]
-
For eye contact, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[3]
-
-
Waste Disposal: Do not mix nitric acid waste with organic solvent waste.[6] All acidic aqueous waste must be carefully neutralized with a base (e.g., sodium bicarbonate) under cooling before being disposed of according to institutional and local environmental regulations.
References
Application of 5-Nitroisothiazole-3-Carboxylic Acid in Parasitology: A Technical Guide for Drug Discovery and Development
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Nitro-aromatic Heterocycles in Parasitic Infections
The global burden of parasitic diseases, particularly those caused by kinetoplastid protozoa such as Trypanosoma cruzi (Chagas disease), Trypanosoma brucei (Human African Trypanosomiasis), and Leishmania species (Leishmaniasis), underscores the urgent need for novel, effective, and safe chemotherapeutic agents. Historically, nitro-heterocyclic compounds have formed a cornerstone of antiparasitic drug discovery, with agents like benznidazole and nifurtimox being frontline treatments for Chagas disease.[1] Their efficacy is largely attributed to the presence of a nitro group, which, upon reduction within the parasite, generates cytotoxic radical species that induce catastrophic cellular damage.
This guide focuses on the prospective application of 5-nitroisothiazole-3-carboxylic acid , a member of the nitro-aromatic heterocyclic class of compounds. While direct and extensive research on this specific molecule in parasitology is not widely published, its structural similarity to other well-studied 5-nitrothiazoles and 5-nitroimidazoles provides a strong rationale for its investigation as a potential antiparasitic agent.[2][3] This document, therefore, serves as a comprehensive guide, extrapolating from established principles of related compounds to provide detailed application notes and protocols for the evaluation of this compound and its derivatives in a parasitology research and development setting.
Proposed Mechanism of Action: Reductive Activation by Parasitic Nitroreductases
The prevailing mechanism of action for many nitro-heterocyclic drugs is their function as prodrugs that are selectively activated within the target parasite.[1][4][5] This selectivity is often conferred by the presence of specific nitroreductases (NTRs) in parasites, particularly type I NTRs, which are typically absent in their mammalian hosts.[2]
The proposed bioactivation pathway for this compound is as follows:
-
Cellular Uptake: The compound penetrates the parasite's cell membrane.
-
Reductive Activation: The 5-nitro group undergoes a one-electron reduction, a reaction catalyzed by parasitic nitroreductases, to form a nitroso radical anion.
-
Generation of Cytotoxic Species: This highly reactive intermediate can then lead to the production of downstream toxic metabolites, including reactive nitrogen and oxygen species.
-
Cellular Damage and Death: These reactive species can cause widespread damage to critical biomolecules within the parasite, including DNA, proteins, and lipids, ultimately leading to parasite death.[4]
Diagram of the Proposed Bioactivation Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Protocols: A Step-by-Step Guide for Evaluation
The following protocols provide a robust framework for the systematic evaluation of this compound and its derivatives, from initial in vitro screening to preliminary in vivo efficacy assessment.
PART 1: In Vitro Antiparasitic Activity Assays
These primary assays are designed to determine the potency of the test compound against the target parasite.
Protocol 1.1: In Vitro Anti-promastigote/Epimastigote Growth Inhibition Assay
This assay is a primary screen for compounds active against the extracellular, proliferative stages of Leishmania (promastigotes) or T. cruzi (epimastigotes).
-
Principle: A resazurin-based cell viability assay is commonly used. Resazurin, a blue, non-fluorescent dye, is reduced to the highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable parasites.
-
Materials:
-
Log-phase culture of Leishmania promastigotes or T. cruzi epimastigotes.
-
Appropriate culture medium (e.g., M199 for Leishmania, LIT for T. cruzi).
-
This compound (stock solution in DMSO).
-
Resazurin sodium salt solution.
-
96-well, black, clear-bottom microplates.
-
Positive control (e.g., Amphotericin B for Leishmania, Benznidazole for T. cruzi).
-
Negative control (medium with DMSO).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Dispense 100 µL of the parasite suspension (e.g., 1 x 10^6 parasites/mL) into each well of the 96-well plate.
-
Add 100 µL of the diluted compound to the respective wells.
-
Incubate the plate at the optimal temperature for the parasite (e.g., 26°C) for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the negative control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 1.2: In Vitro Anti-amastigote Assay
This is a more biologically relevant assay, as it targets the intracellular replicative stage of Leishmania and T. cruzi within a host cell.[6]
-
Principle: Host cells (e.g., murine macrophages) are infected with the parasites. The ability of the compound to reduce the number of intracellular amastigotes is quantified, often using a reporter gene assay (e.g., β-galactosidase-expressing T. cruzi) or high-content imaging.[6]
-
Materials:
-
Host cell line (e.g., J774 macrophages).
-
Infective stage of the parasite (e.g., metacyclic trypomastigotes of T. cruzi or stationary-phase promastigotes of Leishmania).
-
Test compound and controls.
-
96- or 384-well imaging plates.
-
Detection reagent (e.g., CPRG for β-galactosidase assay or DNA stain like DAPI for imaging).
-
-
Procedure:
-
Seed host cells into the microplate and allow them to adhere.
-
Infect the host cells with parasites for a defined period (e.g., 24 hours).
-
Wash away extracellular parasites.
-
Add serial dilutions of the test compound.
-
Incubate for 72-96 hours.
-
Quantify the number of intracellular parasites using the chosen detection method.
-
-
Data Analysis:
-
Determine the IC50 value as described above.
-
PART 2: Cytotoxicity and Selectivity Assessment
It is crucial to assess whether the compound's activity is specific to the parasite or if it is generally toxic to host cells.
Protocol 2.1: Mammalian Cell Cytotoxicity Assay
-
Principle: A similar resazurin-based viability assay is performed on a mammalian cell line (e.g., HEK293, HepG2, or the host cell line used in the amastigote assay).[7][8]
-
Procedure:
-
Seed mammalian cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate for 72 hours.
-
Perform the resazurin viability assay as described in Protocol 1.1.
-
-
Data Analysis:
-
Calculate the half-maximal cytotoxic concentration (CC50).
-
Determine the Selectivity Index (SI) : SI = CC50 / IC50 . A higher SI value (typically >10) is desirable, indicating greater selectivity for the parasite.
-
Workflow for In Vitro Evaluation
Caption: A streamlined workflow for the in vitro evaluation of antiparasitic compounds.
PART 3: In Vivo Efficacy Models
Promising compounds with good in vitro activity and selectivity should be advanced to in vivo models to assess their efficacy in a whole-organism context.
Protocol 3.1: Acute Murine Model of Trypanosoma cruzi Infection
-
Principle: Mice are infected with a lethal dose of T. cruzi, and the ability of the test compound to control parasitemia and prevent mortality is evaluated.[9]
-
Animal Model: BALB/c mice are commonly used.
-
Procedure:
-
Infect mice with bloodstream trypomastigotes of T. cruzi.
-
Initiate treatment with the test compound (e.g., via oral gavage) at the peak of parasitemia (typically 5-7 days post-infection).
-
Administer the compound daily for a defined period (e.g., 10-20 days).
-
Monitor parasitemia levels in the blood at regular intervals.
-
Monitor animal survival and weight.
-
-
Endpoints:
-
Reduction in parasitemia levels compared to the untreated control group.
-
Increased survival rate.
-
Protocol 3.2: Murine Model of Visceral Leishmaniasis (L. donovani)
-
Principle: Mice are infected with L. donovani, and the compound's ability to reduce the parasite burden in the liver and spleen is assessed.[10]
-
Animal Model: BALB/c mice.
-
Procedure:
-
Infect mice intravenously with L. donovani amastigotes.
-
Allow the infection to establish (e.g., 2-4 weeks).
-
Treat the mice with the test compound for a set duration.
-
At the end of the treatment period, euthanize the animals and harvest the liver and spleen.
-
Quantify the parasite burden in these organs (e.g., by microscopic counting of Giemsa-stained tissue imprints or by quantitative PCR).
-
-
Endpoints:
-
Percentage reduction in parasite burden in the liver and spleen compared to the untreated group.
-
Data Presentation: Summarizing Key Findings
Quantitative data from the in vitro and in vivo studies should be presented in a clear and concise tabular format for easy comparison.
Table 1: In Vitro Activity and Selectivity Profile of this compound Derivatives (Example Data)
| Compound ID | T. cruzi Epimastigote IC50 (µM) | T. cruzi Amastigote IC50 (µM) | L. donovani Promastigote IC50 (µM) | L. donovani Amastigote IC50 (µM) | Mammalian Cell CC50 (µM) | Selectivity Index (SI) (Amastigote) |
| 5-NIT-3-CA | 5.2 ± 0.4 | 2.1 ± 0.2 | 8.7 ± 0.9 | 4.5 ± 0.5 | >100 | >47.6 |
| Derivative A | 2.8 ± 0.3 | 0.9 ± 0.1 | 4.1 ± 0.5 | 1.8 ± 0.2 | >100 | >111.1 |
| Derivative B | >50 | >50 | >50 | >50 | >100 | - |
| Benznidazole | 2.5 ± 0.2 | 1.5 ± 0.1 | N/A | N/A | 85.3 ± 5.6 | 56.9 |
| Amphotericin B | N/A | N/A | 0.1 ± 0.02 | 0.2 ± 0.03 | 15.2 ± 1.8 | 76.0 |
Data are presented as mean ± standard deviation from three independent experiments. SI is calculated as CC50 / Amastigote IC50.
Conclusion and Future Directions
The structural features of this compound suggest its potential as a valuable scaffold for the development of novel antiparasitic agents. The protocols outlined in this guide provide a comprehensive framework for its systematic evaluation. While the proposed mechanism of action, centered on reductive activation by parasitic nitroreductases, is highly plausible, further experimental validation is essential. Future studies should focus on synthesizing a library of derivatives to establish structure-activity relationships, confirming the role of nitroreductases in their mechanism of action, and conducting more extensive in vivo efficacy and pharmacokinetic studies for the most promising candidates. Through such a rigorous and systematic approach, the therapeutic potential of the 5-nitroisothiazole class of compounds can be fully explored in the ongoing fight against neglected parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroheterocycles as antiparasitic drugs | Antiparasitic Drugs [iqm.csic.es]
- 5. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. kosheeka.com [kosheeka.com]
- 9. mdpi.com [mdpi.com]
- 10. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing 5-Nitroisothiazole-3-Carboxylic Acid Binding
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Interactions of a Key Chemical Moiety
5-Nitroisothiazole-3-carboxylic acid is a versatile chemical compound characterized by a unique isothiazole ring system, a nitro group, and a carboxylic acid functional group.[1] These features give it distinct chemical properties that are valuable in various research and industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding how this molecule and its derivatives bind to biological targets, such as enzymes, is crucial for drug discovery and development. Enzyme inhibitors, which block or slow down enzymatic reactions, are vital for regulating metabolic activities and serve as the mechanism of action for many therapeutic drugs.[2]
This guide provides a comprehensive overview of key biophysical and biochemical techniques to meticulously analyze the binding of this compound and its derivatives to their protein targets. As a senior application scientist, the following protocols are designed to be self-validating systems, emphasizing not just the "how" but the critical "why" behind each experimental step.
Foundational Concepts: Understanding Enzyme Inhibition
Before delving into specific techniques, it's essential to grasp the fundamentals of enzyme kinetics and inhibition. Enzymes accelerate biochemical reactions by binding to substrates at their active site.[2] Enzyme inhibitors interfere with this process. Inhibition can be broadly categorized as:
-
Reversible Inhibition: The inhibitor binds non-covalently and can dissociate from the enzyme.[2]
-
Competitive: The inhibitor binds to the active site, preventing substrate binding.[2]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.[2]
-
Non-competitive: The inhibitor binds to an allosteric site, reducing the enzyme's activity without affecting substrate binding.[2]
-
Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[2]
-
-
Irreversible Inhibition: The inhibitor forms a covalent bond with the enzyme, permanently inactivating it.[2]
The choice of analytical technique often depends on the type of inhibition and the information sought, whether it's the binding affinity (KD), the inhibitor concentration that causes 50% inhibition (IC50), or the detailed kinetics of the interaction.
Biophysical Techniques for Binding Analysis
A variety of powerful biophysical techniques can provide quantitative and qualitative data on the interaction between this compound derivatives and their target proteins.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[3][4] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[4][5]
Causality Behind Experimental Choices: ITC is a label-free technique performed in solution, which means the binding partners are in their native states, avoiding potential artifacts from labeling or immobilization.[4] The direct measurement of heat provides a universal detection method for binding, making it applicable to a wide range of interactions.
Experimental Workflow:
A workflow for Isothermal Titration Calorimetry.
Protocol: Determining the Binding Affinity of a this compound Derivative to a Target Protein using ITC
-
Sample Preparation:
-
Prepare the target protein and the this compound derivative in the exact same buffer to minimize heats of dilution.[5] Degas the solutions to prevent air bubbles.[5]
-
The concentration of the protein in the cell should ideally be 10-100 times the expected KD.[5] The ligand concentration in the syringe should be 10-20 times the protein concentration.
-
-
Instrument Setup:
-
Set up the MicroCal ITC200 instrument according to the manufacturer's instructions.[5]
-
Equilibrate the instrument to the desired experimental temperature.
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.[3][4] The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).[5]
-
Data Presentation:
| Parameter | Value |
| Binding Affinity (KD) | e.g., 50 nM |
| Stoichiometry (n) | e.g., 1.1 |
| Enthalpy (ΔH) | e.g., -10 kcal/mol |
| Entropy (ΔS) | e.g., 5 cal/mol·K |
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical sensing technique that detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate.[6] This allows for the real-time monitoring of binding events and the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[7]
Causality Behind Experimental Choices: SPR provides kinetic information about the binding interaction, which is crucial for understanding the dynamic aspects of drug-target engagement. The immobilization of one binding partner allows for the study of interactions with a wide range of analytes in solution.
Experimental Workflow:
A workflow for Surface Plasmon Resonance.
Protocol: Kinetic Analysis of a this compound Derivative Binding to a Target Protein using SPR
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]
-
Inject the purified target protein over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests).[8]
-
Deactivate any remaining active groups with ethanolamine.[8]
-
-
Analyte Binding:
-
Data Acquisition and Analysis:
-
Monitor the change in response units (RU) over time to generate sensorgrams for each analyte concentration.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
Regenerate the sensor surface between different analyte injections if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the ligand.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd. The KD is then calculated.
-
Data Presentation:
| Parameter | Value |
| Association Rate (ka) | e.g., 1 x 105 M-1s-1 |
| Dissociation Rate (kd) | e.g., 5 x 10-4 s-1 |
| Dissociation Constant (KD) | e.g., 5 nM |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution in solution.[9][10] It can be used to detect binding, map the binding interface, and determine binding affinity.[9] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful for screening and characterizing weak binders.[9][11]
Causality Behind Experimental Choices: NMR is a label-free technique that provides detailed structural information about the binding event.[12] Ligand-observed methods are advantageous as they are not limited by the size of the protein target.[11]
Experimental Workflow (STD NMR):
A workflow for Saturation Transfer Difference NMR.
Protocol: Identifying the Binding Epitope of a this compound Derivative using STD NMR
-
Sample Preparation:
-
Prepare a solution of the target protein (typically in the low µM range) and the this compound derivative (in excess, e.g., 100-fold) in a suitable deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum of the ligand alone for reference.
-
Set up the STD NMR experiment. This involves acquiring two interleaved spectra:
-
On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear.
-
Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals.
-
-
The saturation is transferred from the protein to the bound ligand via spin diffusion.
-
-
Data Processing and Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum. The resulting difference spectrum, the STD spectrum, will only show signals from the ligand that was in close proximity to the protein.
-
By comparing the STD spectrum with the reference spectrum of the ligand, the specific protons of the ligand that are involved in the binding interaction (the binding epitope) can be identified.
-
X-Ray Crystallography
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex.[13][14] This technique allows for the detailed visualization of the binding mode, including all the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[14][15]
Causality Behind Experimental Choices: A crystal structure provides the most detailed view of a binding interaction, which is invaluable for structure-based drug design and understanding the molecular basis of inhibition.
Experimental Workflow:
A workflow for X-ray Crystallography.
Protocol: Determining the Crystal Structure of a Protein in Complex with a this compound Derivative
-
Complex Formation and Crystallization:
-
Co-crystallization: Incubate the purified target protein with an excess of the this compound derivative before setting up crystallization trials.[16]
-
Soaking: Grow crystals of the apo-protein first, and then soak them in a solution containing the ligand.[16]
-
Screen a wide range of crystallization conditions to find one that produces well-diffracting crystals.
-
-
Data Collection:
-
Cryo-protect the crystal and mount it in a cryo-stream.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem, often by molecular replacement if a structure of a homologous protein is available.
-
Build an atomic model of the protein-ligand complex into the resulting electron density map and refine the model to improve its fit to the data.
-
Biochemical Assays for Functional Analysis
Biochemical assays are crucial for determining the functional consequences of binding, such as enzyme inhibition.
Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer).[17][18] When a small fluorescent tracer binds to a larger protein, its rotation slows down, leading to an increase in the polarization of the emitted light.[18][19] This principle can be used in a competition assay to determine the affinity of an unlabeled compound, such as a this compound derivative.
Causality Behind Experimental Choices: FP is a homogeneous assay (no separation steps required) that is well-suited for high-throughput screening (HTS) to identify and characterize inhibitors.[17][18]
Experimental Workflow (Competition Assay):
A workflow for a Fluorescence Polarization competition assay.
Protocol: Determining the IC50 of a this compound Derivative using a Competition FP Assay
-
Tracer Characterization:
-
Synthesize or obtain a fluorescently labeled ligand (tracer) that is known to bind to the target protein.
-
Perform a saturation binding experiment by titrating the target protein into a fixed concentration of the tracer to determine the tracer's KD and the optimal protein concentration for the competition assay.
-
-
Competition Assay:
-
In a microplate, add a fixed concentration of the target protein and the tracer to each well.
-
Add a serial dilution of the this compound derivative to the wells. Include controls for no inhibitor (high polarization) and no protein (low polarization).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a suitable plate reader.
-
Plot the polarization values as a function of the logarithm of the inhibitor concentration.
-
Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound tracer.
-
Data Presentation:
| Compound | IC50 (µM) |
| This compound derivative | e.g., 1.2 |
| Positive Control Inhibitor | e.g., 0.5 |
Conclusion: An Integrated Approach for Comprehensive Analysis
A thorough understanding of the binding of this compound and its derivatives to their biological targets requires an integrated approach. Combining biophysical techniques that provide thermodynamic and kinetic data with biochemical assays that assess functional consequences will yield a comprehensive picture of the molecular interactions. The detailed protocols and underlying principles presented in this guide are intended to empower researchers to design and execute robust experiments, ultimately accelerating the drug discovery and development process.
References
- 1. nbinno.com [nbinno.com]
- 2. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. dhvi.duke.edu [dhvi.duke.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
- 13. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 17. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 19. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for High-Throughput Screening with 5-Nitroisothiazole-3-carboxylic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-nitroisothiazole-3-carboxylic acid and its derivatives in high-throughput screening (HTS) campaigns. The isothiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The introduction of a nitro group can further enhance or modulate this activity.[4][5] This guide details two primary HTS applications for this compound class: a target-based screen focused on enzyme inhibition and a whole-cell phenotypic screen for antimicrobial discovery. We provide not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, data analysis pipelines, and quality control measures to ensure the generation of robust and reproducible results.
Introduction: The Scientific Rationale for Screening this compound
This compound is a stable, solid compound featuring a five-membered aromatic heterocycle containing nitrogen and sulfur.[2][6] This isothiazole core is present in numerous biologically active molecules, demonstrating activities ranging from antiviral and antimicrobial to anticancer and anti-inflammatory.[1][7] The nitro group, an electron-withdrawing substituent, significantly influences the molecule's reactivity and can be crucial for its biological mechanism of action, a feature seen in several chemotherapeutic nitroheterocycles.[4][6][8] The carboxylic acid functional group provides a convenient handle for synthetic elaboration, allowing for the creation of diverse chemical libraries of amides, esters, and other derivatives, which is a key strategic advantage in any screening campaign.
Given the established biological potential of the isothiazole scaffold, this compound and its derivatives represent a promising starting point for drug discovery programs. This guide outlines two distinct HTS strategies to explore its potential.
Screening Paradigms:
-
Target-Based Screening: This approach focuses on a specific, validated molecular target, such as a critical enzyme in a disease pathway.[9] For the isothiazole class, kinases and proteases are particularly relevant targets due to their frequent role in cancer and inflammatory diseases.[10][11] This method offers the immediate advantage of a known mechanism of action for any identified hits.
-
Phenotypic (Whole-Cell) Screening: This strategy directly assesses the compound's effect on whole organisms, such as bacteria or cancer cell lines.[9][12] It is agnostic to the specific molecular target, which allows for the discovery of compounds with novel mechanisms of action. This is particularly relevant for antibacterial discovery, where overcoming resistance requires new therapeutic approaches.[12][13]
The following sections provide detailed protocols for both a representative enzyme inhibition assay and an antibacterial growth inhibition assay.
Target-Based HTS: Kinase Inhibition Assay
Kinases are a major class of drug targets, particularly in oncology.[10][11] This protocol describes a generic, fluorescence-based assay adaptable to many different kinases. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; inhibition of the kinase results in a higher ATP concentration.
Experimental Workflow: Kinase HTS
The workflow is designed for automation in a 384-well format to maximize throughput.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [mdpi.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitroisothiazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-nitroisothiazole-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. This compound is a key building block in the creation of complex molecules for pharmaceuticals and electronic chemicals.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and overcome common challenges.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the likely causes and how can I improve the outcome?
Answer: A low yield in this synthesis is a common issue that can stem from several factors, primarily related to the nitration and starting material integrity.
Potential Causes and Solutions:
-
Suboptimal Nitrating Conditions: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is typically employed. If the reaction is incomplete, consider the following adjustments:
-
Acid Concentration: Ensure that the sulfuric acid is sufficiently concentrated (e.g., 98%) to act as a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
Temperature Control: The nitration of heterocyclic compounds is highly exothermic. Poor temperature control can lead to side reactions and decomposition. Maintain the reaction temperature, typically between 0-10°C, using an ice bath. A study on the nitration of 3-hydroxypyrazine-2-carboxamide found that optimizing the reaction temperature was crucial for maximizing yield.[2]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Poor Quality of Starting Material (Isothiazole-3-carboxylic acid): The purity of the starting material is paramount. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.
-
Verification: Confirm the purity of your isothiazole-3-carboxylic acid using analytical techniques such as NMR or melting point analysis. Commercially available isothiazole-3-carboxylic acid should have a purity of at least 95%.
-
Purification: If necessary, recrystallize the starting material from an appropriate solvent to remove impurities.
-
-
Degradation of the Isothiazole Ring: The isothiazole ring can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures.[3]
Issue 2: Formation of Multiple Products and Impurities
Question: My crude product shows multiple spots on TLC, indicating the presence of several byproducts. How can I minimize their formation and purify my target compound?
Answer: The formation of isomers and other impurities is a common challenge in the nitration of aromatic and heteroaromatic systems.
Potential Causes and Solutions:
-
Isomer Formation: Nitration of isothiazole-3-carboxylic acid can potentially yield different nitro isomers. The directing effect of the carboxylic acid group and the heteroatoms in the ring will influence the position of nitration.
-
Reaction Conditions: The ratio of isomers can sometimes be influenced by the reaction solvent and temperature. Experimenting with different conditions may favor the formation of the desired 5-nitro isomer.
-
-
Over-Nitration or Oxidation: Prolonged reaction times or excessive temperatures can lead to the introduction of multiple nitro groups or oxidation of the starting material.
-
Stoichiometry: Use a controlled molar equivalent of nitric acid. A slight excess is often necessary, but a large excess should be avoided.
-
Monitoring: Closely monitor the reaction by TLC and quench it as soon as the starting material has been consumed to prevent further reactions.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., water, ethanol-water mixtures) to find the optimal conditions for crystallizing this compound while leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from closely related impurities. A suitable eluent system will need to be determined empirically.
-
Aqueous Wash: During the workup, washing the crude product with cold water can help remove residual acids and some water-soluble impurities.[6]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Question 1: What is the most common synthetic route for isothiazole-3-carboxylic acid, the precursor to this compound?
Answer: While there are several methods for synthesizing the isothiazole core, a common route to isothiazole-3-carboxylic acid involves the hydrolysis of the corresponding nitrile or amide.[7][8] For instance, 3-bromoisothiazole-5-carboxamide can be converted to 3-bromoisothiazole-5-carboxylic acid in high yield using sodium nitrite in trifluoroacetic acid.[7]
Question 2: Are there any specific safety precautions I should take during this synthesis?
Answer: Yes, this synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitrating Mixtures: The combination of nitric and sulfuric acids is a powerful oxidizing agent. Avoid contact with organic materials.
-
Exothermic Reaction: The nitration reaction is exothermic. Use an ice bath to control the temperature and add reagents slowly to prevent the reaction from running away.
-
Nitro Compounds: Many nitro-aromatic compounds are potentially explosive and should be handled with care, especially upon drying. Avoid friction and heat.
Question 3: How can I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure and the position of the nitro group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches) will support the structure.
-
-
Chromatographic Methods:
-
Physical Properties:
-
Melting Point: A sharp melting point is indicative of a pure compound. Compare the observed melting point to the literature value.
-
Question 4: What are some of the key applications of this compound?
Answer: this compound is a valuable intermediate in several fields.
-
Pharmaceuticals: The isothiazole ring is a component of various biologically active molecules.[12][13] Nitro-substituted heterocycles are often precursors to amines, which are common functional groups in drug candidates.
-
Electronic Chemicals: This compound is used in the manufacturing of photoresists for electronic components.[1]
-
Organic Synthesis: The nitro and carboxylic acid functional groups provide reactive handles for further chemical transformations, making it a versatile building block for more complex molecules.[14]
III. Experimental Workflow and Data
Optimized Nitration Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Substrate Addition: Once the nitrating mixture has cooled back to 0°C, add isothiazole-3-carboxylic acid portion-wise, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product in a desiccator under vacuum.
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes hypothetical data to illustrate the effect of key reaction parameters on the yield of this compound.
| Parameter | Condition A | Condition B (Optimized) | Condition C | Yield (%) |
| Temperature | 25°C | 0-5°C | 50°C | 45 |
| Nitric Acid (equivalents) | 1.1 | 1.5 | 3.0 | 78 |
| Reaction Time | 1 hour | 3 hours (TLC monitored) | 6 hours | 65 |
This data is illustrative and serves to highlight the importance of optimizing reaction conditions.
IV. Visualizing the Workflow
Diagram of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Isothiazole synthesis [organic-chemistry.org]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 14. chemrevlett.com [chemrevlett.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Nitroisothiazole-3-carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-nitroisothiazole-3-carboxylic acid (CAS No. 36778-15-1). This document provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the common experimental hurdle of this compound's limited solubility. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt these methods to your specific experimental needs.
Overview: Understanding the Solubility Challenge
This compound is a versatile heterocyclic building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, containing a planar isothiazole ring, an electron-withdrawing nitro group, and a carboxylic acid moiety, results in a stable, crystalline solid that presents significant solubility challenges in neutral aqueous media.[1] The primary factors contributing to its poor solubility are strong intermolecular forces in the crystal lattice and the non-ionized state of the carboxylic acid group at neutral pH.
This guide will walk you through a logical progression of techniques, from simple pH adjustments to more complex co-solvency systems, to achieve successful solubilization.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries.
Q1: What is the very first method I should try to dissolve this compound in an aqueous buffer?
A: The most effective initial approach is pH adjustment. As a carboxylic acid, the compound's solubility will dramatically increase in basic conditions (pH > 7). By deprotonating the carboxylic acid to its carboxylate salt form, you transition from a poorly soluble neutral molecule to a much more soluble ion. A step-by-step guide is provided in Part 2.
Q2: I need to make a concentrated stock solution. Which organic solvents are most effective?
A: For high-concentration stocks, polar aprotic solvents are typically your best option. Consider using Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Always check if these solvents are compatible with your downstream experimental system, as they can be toxic to cells or interfere with certain assays.
Q3: Can I gently heat the mixture to aid dissolution?
A: Yes, gentle heating (e.g., to 37-40°C) can help overcome the activation energy required for dissolution. However, be cautious. Prolonged heating at high temperatures can risk thermal degradation, especially given the presence of the nitro group. Use this method in conjunction with pH adjustment or co-solvents and always bring the solution back to your experimental temperature to ensure the compound does not precipitate out.
Q4: My compound dissolved in a basic solution, but crashed out when I added it to my neutral pH cell culture media. Why?
A: This is a classic precipitation issue caused by a pH shift. Your high-pH stock solution was diluted into a buffered system at a lower pH (e.g., pH 7.4). This caused the soluble carboxylate salt to become protonated again, converting it back to the insoluble carboxylic acid form. To avoid this, ensure the final concentration of your compound in the media is below its solubility limit at that specific pH, or consider using a co-solvent system that maintains solubility at the final pH.
Q5: How can I confirm the compound is fully dissolved and not just a fine suspension?
A: A true solution will be clear and transparent, with no visible particulates. You can verify this by passing the solution through a 0.22 µm or 0.45 µm syringe filter. If the compound is fully dissolved, you should not observe any material collecting on the filter, and the concentration before and after filtration (as measured by a technique like HPLC-UV) should be identical.
Part 2: Troubleshooting Workflows & Protocols
This section provides a logical, step-by-step approach to systematically address solubility issues.
Decision-Making Workflow for Solubilization
The following diagram outlines the recommended path for troubleshooting. Start with the simplest, most common method and proceed to more complex techniques if necessary.
Caption: Logical workflow for solubilizing this compound.
Protocol 1: Solubility Enhancement by pH Adjustment
Principle of Causality: This is the most fundamental technique for solubilizing acidic compounds. The Henderson-Hasselbalch equation dictates that as the pH of the solution rises above the compound's acid dissociation constant (pKa), the equilibrium shifts from the neutral, poorly soluble carboxylic acid (R-COOH) to the charged, highly water-soluble carboxylate salt (R-COO⁻). This ionic form interacts much more favorably with polar water molecules.[2][3]
Step-by-Step Methodology:
-
Preparation: Weigh the desired amount of this compound and place it in a suitable vessel. Add approximately 80% of your final target volume of the desired aqueous buffer (e.g., PBS, TRIS). This will initially form a slurry.
-
Basification: While stirring, add a 0.1 M to 1 M solution of a strong base (like NaOH) or a mild base (like NaHCO₃) dropwise. Use a calibrated pH meter to monitor the pH of the slurry in real-time.
-
Dissolution Point: Continue adding the base slowly. You will observe the solid material begin to dissolve as the pH increases. For most carboxylic acids, aiming for a pH of 8.0 to 9.0 is a safe and effective target.
-
Final Volume Adjustment: Once the solid is fully dissolved and the pH is stable, add the remaining buffer to reach your final target volume. This ensures your final concentration is accurate.
-
Validation: Let the solution stand for 15-30 minutes at your intended experimental temperature. Visually inspect for any signs of precipitation. For rigorous validation, filter a small aliquot through a 0.22 µm filter and measure the concentration.
Data Summary: Expected pH-Dependent Solubility
| pH | Expected State of Carboxylic Acid | Predicted Aqueous Solubility |
| 2-4 | Fully Protonated (R-COOH) | Very Low |
| 5-6 | Partially Deprotonated | Low to Moderate |
| 7.4 | Mostly Deprotonated | Moderate, but may be limited |
| > 8.5 | Fully Deprotonated (R-COO⁻) | High |
| Note: This table provides a qualitative, chemically-informed prediction. Exact solubility values must be determined empirically. |
Potential Pitfalls:
-
Chemical Instability: Extremely high pH (>11-12) may risk hydrolysis or degradation of the isothiazole ring over long-term storage.
-
Buffering Capacity: Ensure your final experimental medium can handle the pH of your stock solution without a significant pH shift that could cause precipitation.
Protocol 2: The Co-Solvency Approach
Principle of Causality: When pH adjustment alone is insufficient or undesirable, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when mixed with water, reduce the overall polarity of the solvent system.[3] This "polarity reduction" lowers the energy penalty for solvating a non-polar molecule, effectively increasing its solubility.[2]
Step-by-Step Methodology:
-
Co-Solvent Screening: If possible, test the solubility of your compound in a small panel of common, assay-compatible co-solvents.
-
Stock Solution Preparation: Prepare a highly concentrated stock solution by dissolving the this compound directly in 100% of your chosen co-solvent (e.g., 50 mM in DMSO). The compound should dissolve readily in the pure organic solvent.
-
Serial Dilution: Create your working solution by performing a serial dilution of the organic stock into your final aqueous buffer. Crucially, add the stock solution to the buffer, not the other way around , while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can cause immediate precipitation.
-
Final Concentration Check: The percentage of the organic co-solvent in your final solution should be kept to a minimum, as it may affect your experiment (e.g., <1% DMSO in cell-based assays).
-
Validation: Visually inspect the final solution for clarity. If cloudiness (a sign of precipitation) occurs, you have exceeded the solubility limit for that specific co-solvent/buffer ratio.
Data Summary: Common Co-Solvents for Screening
| Co-Solvent | Typical Starting % (v/v) in Final Solution | Notes |
| DMSO | < 1% | High dissolving power; can be cytotoxic at higher concentrations. |
| Ethanol | 1-10% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 5-20% | Common excipient in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | Low toxicity; can also help prevent precipitation. |
Potential Pitfalls:
-
Assay Interference: Co-solvents can impact protein structure, enzyme activity, or cell membrane integrity. Always run a "vehicle control" (buffer + co-solvent, no compound) to account for these effects.
-
"Salting Out": In some high-salt buffers, adding an organic solvent can paradoxically decrease the solubility of other buffer components.
References
Technical Support Center: Optimizing the Synthesis of 5-Nitroisothiazole-3-carboxylic Acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-nitroisothiazole-3-carboxylic acid (CAS 36778-15-1). This molecule is a valuable heterocyclic building block, notable for its unique electronic and structural properties derived from the isothiazole ring, a nitro group, and a carboxylic acid moiety.[1] These features make it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]
However, the synthesis of this compound is not trivial. The electron-deficient nature of the isothiazole ring, compounded by the deactivating effect of the carboxylic acid group, makes the critical nitration step particularly challenging. This guide provides a structured approach to troubleshooting common issues, understanding the underlying chemical principles, and implementing robust, safe, and effective reaction protocols.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights
This section addresses fundamental questions regarding the synthetic strategy and the chemical principles governing the reaction.
Q1.1: What are the primary synthetic pathways for preparing this compound?
A: There are three main strategic approaches, each with distinct advantages and challenges:
-
Direct Electrophilic Nitration: This is the most direct route, involving the nitration of isothiazole-3-carboxylic acid. It typically requires harsh, "forcing" conditions, usually a mixture of concentrated or fuming nitric acid and sulfuric acid, due to the deactivated nature of the heterocyclic ring.[3]
-
Ring Construction from Nitro-Containing Precursors: This strategy involves building the isothiazole ring from acyclic starting materials that already contain the requisite nitro group. This can offer better control over regiochemistry and avoid harsh nitration conditions on the sensitive heterocyclic core. Various methods exist for isothiazole synthesis that could be adapted for this purpose.[4][5]
-
Functional Group Interconversion: This pathway involves synthesizing a related 5-nitroisothiazole derivative with a precursor functional group at the 3-position (e.g., a nitrile, amide, or ester) and then converting it to the carboxylic acid in a final step.[6][7] For instance, hydrolysis of a 5-nitroisothiazole-3-carboxamide can yield the desired carboxylic acid under milder conditions than direct nitration.[7]
Q1.2: Why is the direct nitration of isothiazole-3-carboxylic acid so challenging?
A: The difficulty arises from the electronic properties of the starting material. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. Several factors hinder this reaction:
-
Heterocyclic Deactivation: The isothiazole ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic attack.[8]
-
Substituent Deactivation: The carboxylic acid group (-COOH) is a strong electron-withdrawing and deactivating group, further reducing the electron density of the ring and making the substitution more difficult.
-
Protonation under Acidic Conditions: In the strong acidic medium required for nitration, the ring nitrogen can become protonated, which dramatically increases its electron-withdrawing effect and further deactivates the ring.
These combined factors necessitate the use of highly reactive nitrating agents and often elevated temperatures, which can lead to side reactions.
Q1.3: What are the absolute critical safety protocols when handling mixed acid (HNO₃/H₂SO₄) nitrations?
A: Mixed acid nitrations are extremely hazardous and demand strict adherence to safety protocols. The primary risks include highly corrosive materials, violent exothermic reactions (thermal runaway), and the generation of toxic gases (NOx).[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat. Work should be conducted exclusively within a certified chemical fume hood.[11][12]
-
Controlled Reagent Addition: The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid. Similarly, the substrate should be added to the cold nitrating mixture in small portions or dropwise to maintain control over the reaction exotherm.
-
Temperature Monitoring: The reaction temperature must be continuously monitored with a thermometer and strictly controlled. Use an ice/salt or dry ice/acetone bath for efficient cooling. A runaway reaction can lead to violent decomposition or explosion.[9]
-
Quenching: The reaction must be quenched carefully by pouring the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat and dilutes the strong acids.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[10] Have appropriate neutralizing agents (e.g., sodium bicarbonate, calcium carbonate) and a spill kit ready. All personnel must be trained on emergency procedures.[13]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis.
Workflow for Troubleshooting Low Product Yield
Below is a systematic workflow to diagnose and resolve issues of low yield in the nitration of isothiazole-3-carboxylic acid.
Caption: Troubleshooting workflow for low reaction yield.
Q2.1: Problem - The reaction is complete, but my isolated yield is very low and the crude product is a dark, tarry substance.
A: This strongly suggests decomposition. The highly acidic and oxidizing conditions can degrade the isothiazole ring or the product, especially at elevated temperatures.
-
Plausible Cause: The reaction temperature was too high, or the reaction was run for too long. Hot spots in the reaction flask due to inefficient stirring or rapid addition of reagents can also cause localized decomposition.
-
Solution:
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Start with conditions at 0-5 °C and only increase the temperature incrementally if no reaction is observed.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Efficient Quenching: Ensure the quenching process is rapid and efficient by pouring the reaction mixture onto a vigorously stirred slurry of ice. A slow quench can allow the temperature to rise, causing decomposition.
-
Q2.2: Problem - I see a significant amount of unreacted starting material, even after extended reaction times.
A: This indicates that the nitrating conditions are not sufficiently reactive to overcome the high activation energy of this substitution.
-
Plausible Cause: The concentration of the active electrophile, the nitronium ion (NO₂⁺), is too low, or the reaction temperature is insufficient.
-
Solution:
-
Stronger Nitrating Agent: Increase the strength of the nitrating mixture. This can be achieved by using fuming nitric acid (>90%) or by adding fuming sulfuric acid (oleum) to the sulfuric acid. The oleum consumes any trace water, increasing the concentration of NO₂⁺.
-
Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., to 10 °C, then 20 °C), while carefully monitoring for the onset of decomposition.
-
Solvent: Ensure the substrate is adequately soluble in the reaction medium. While mixed acid is the solvent, poor solubility can limit reaction rates.
-
Q2.3: Problem - My product characterization (e.g., Mass Spec) suggests I have a product, but it's missing the -COOH group.
A: This is a classic sign of decarboxylation, where the carboxylic acid group is lost as CO₂.[14]
-
Plausible Cause: The reaction temperature was too high. Aromatic carboxylic acids can decarboxylate under harsh acidic conditions, particularly with heating.
-
Solution:
-
Lower the Temperature: This is the most critical parameter to control to prevent decarboxylation.
-
Consider an Alternative Route: If decarboxylation remains a persistent issue, the most robust solution is to change the synthetic strategy. Synthesize 5-nitroisothiazole-3-carbonitrile or a related amide/ester first, and then hydrolyze this precursor to the carboxylic acid in a separate, final step.[6][7] This decouples the harsh nitration from the sensitive carboxylic acid group.
-
Q2.4: Problem - I have difficulty isolating the product from the aqueous workup. It seems to be water-soluble.
A: this compound is a polar, acidic molecule, and its carboxylate salt is highly water-soluble.
-
Plausible Cause: The pH of the aqueous solution is too high during extraction. If the pH is above the pKa of the carboxylic acid (typically 2-4), the compound will exist as the highly water-soluble carboxylate anion, preventing its extraction into an organic solvent.
-
Solution:
-
pH Adjustment: After quenching, ensure the aqueous solution is strongly acidic (pH < 1) before attempting extraction. This keeps the product in its neutral, protonated carboxylic acid form, which is more soluble in organic solvents.
-
Choice of Extraction Solvent: Use a polar organic solvent like ethyl acetate for extraction. Multiple extractions (e.g., 3-5 times) will be necessary to recover the product efficiently.
-
Salting Out: If recovery is still low, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly improve the partitioning of the product into the organic layer.
-
Part 3: Experimental Protocols & Data
Protocol 3.1: Synthesis via Direct Nitration of Isothiazole-3-carboxylic Acid
Disclaimer: This reaction is extremely hazardous. It must only be performed by trained personnel in a controlled laboratory setting with all safety precautions in place.
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (98%, 10 mL). Cool the flask to 0 °C in an ice/salt bath.
-
Slowly and dropwise , add fuming nitric acid (90%, 2.5 mL) to the sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: In small portions, add isothiazole-3-carboxylic acid (1.29 g, 10 mmol) to the cold nitrating mixture over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. If the reaction is slow, allow the temperature to rise to 15-20 °C and continue stirring for 1-3 hours.
-
Quenching: Prepare a large beaker with crushed ice (200 g). While stirring the ice vigorously, slowly pour the reaction mixture onto it.
-
Isolation: The product may precipitate as a solid. If so, collect it by vacuum filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum.
-
Extraction (if no precipitate forms): Transfer the acidic aqueous solution to a separatory funnel. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., water, or an ethanol/water mixture) to obtain the purified this compound.
Table 3.1: Recommended Reaction Parameter Ranges
| Parameter | Direct Nitration | Hydrolysis of Amide[7] |
| Primary Reagent | HNO₃ / H₂SO₄ | NaNO₂ / TFA |
| Reagent Ratio | 1:4 to 1:5 (HNO₃:H₂SO₄) | 4 equiv. NaNO₂ |
| Temperature | 0 °C to 25 °C | 0 °C |
| Reaction Time | 1 - 4 hours | 15 - 30 minutes |
| Key Challenge | Decomposition, Decarboxylation | Synthesis of starting amide |
| Safety Concern | High (Strong acids, exotherm) | Moderate (TFA is corrosive) |
Table 3.2: Expected Analytical Data for Product Validation
| Analysis Type | Expected Result for this compound (C₄H₂N₂O₄S) |
| Appearance | White to off-white solid[1] |
| Molecular Weight | 174.13 g/mol [15] |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z 173.0 |
| ¹H NMR (DMSO-d₆) | A singlet in the aromatic region (δ 8.5-9.5 ppm) for the C4-H; a broad singlet for the acidic proton (>13 ppm). |
| ¹³C NMR (DMSO-d₆) | Resonances for the carboxyl carbon (~160-165 ppm) and three aromatic carbons. |
| FTIR (KBr, cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700-1730), asymmetric and symmetric NO₂ stretches (~1520-1560 and ~1340-1380). |
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. Buy 5-Nitrothiazole | 14527-46-9 [smolecule.com]
- 4. Isothiazole synthesis [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. youtube.com [youtube.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
- 12. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 13. eastharbourgroup.com [eastharbourgroup.com]
- 14. chemrevlett.com [chemrevlett.com]
- 15. chemscene.com [chemscene.com]
Technical Support Center: Purification of 5-Nitroisothiazole-3-carboxylic Acid
Introduction
5-Nitroisothiazole-3-carboxylic acid is a stable, white to off-white solid that serves as a valuable intermediate in various fields, including the development of pharmaceuticals and electronic chemicals.[1][2] Its unique structure, featuring an aromatic isothiazole ring, a nitro group, and a carboxylic acid moiety, presents specific challenges during purification.[1] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate these challenges, offering troubleshooting advice and detailed protocols to achieve high purity of the target compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value/Description | Source |
| Molecular Formula | C₄H₂N₂O₄S | [3] |
| Molecular Weight | 174.13 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Storage | Store at room temperature, sealed in a dry environment. | [3] |
Frequently Asked Questions (FAQs)
Q1: My final product is a brownish or yellowish powder, not the expected white to off-white solid. What is the likely cause?
A1: Discoloration in the final product typically indicates the presence of impurities. The most common culprits are residual starting materials, byproducts from the nitration reaction, or degradation of the product itself. Overheating during solvent evaporation can also contribute to color formation. A primary suspected byproduct is the formation of regioisomers during nitration.
Q2: I'm experiencing a significant loss of yield after recrystallization. What are the common reasons for this?
A2: Low recovery rates after recrystallization can stem from several factors:
-
Suboptimal Solvent Choice: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility at low temperatures, you will lose a substantial amount in the mother liquor.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent complete crystallization upon cooling.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration, some product may crystallize along with the impurities being removed.
-
Incomplete Precipitation: The pH of the solution can affect the solubility of the carboxylic acid. Ensure the pH is sufficiently acidic to promote full precipitation.
Q3: My HPLC analysis shows a broad or tailing peak for my purified compound. What can I do to improve peak shape?
A3: Peak broadening or tailing in reverse-phase HPLC for an acidic compound like this compound can be due to several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based column can interact with the analyte, causing tailing. Using a base-deactivated column or adding a competitive base to the mobile phase can mitigate this.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase should be carefully controlled to ensure the carboxylic acid is in a single protonation state. For this compound, a mobile phase with a pH below its pKa is recommended.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Troubleshooting Guide
This section provides a systematic approach to resolving common purification challenges.
Problem 1: Persistent Colored Impurities
-
Symptom: The product remains colored even after initial purification attempts.
-
Potential Cause: Highly colored byproducts, possibly from side reactions during nitration or degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting colored impurities.
Problem 2: Co-eluting Impurities in HPLC
-
Symptom: A single peak in the HPLC chromatogram is later found to contain impurities by other analytical methods (e.g., NMR, MS).
-
Potential Cause: Impurities with very similar polarity to the desired product.
-
Troubleshooting Workflow:
Caption: Resolving co-eluting impurities in HPLC.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying solid compounds.[4] The key is selecting an appropriate solvent system. For carboxylic acids, polar solvents like ethanol, methanol, or water, and mixtures thereof, are often good starting points.[4]
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is not suitable.
-
If the solid is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the hot solution to cool. The formation of crystals indicates a potentially suitable solvent. Test solvents such as ethanol, methanol, ethyl acetate, and water/ethanol mixtures.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.[5]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature.
-
Protocol 2: Acid-Base Extraction
This technique is useful for separating acidic compounds from neutral or basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent in which both the product and impurities are soluble (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1M sodium bicarbonate solution). The acidic this compound will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
For high-purity requirements, preparative HPLC can be employed.
Recommended HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | Start with a low percentage of B and gradually increase. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 4-5 mL/min for a 10 mm ID column |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm) |
Workflow:
Caption: HPLC purification workflow.
References
Technical Support Center: Crystallization of 5-Nitroisothiazole-3-carboxylic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 5-nitroisothiazole-3-carboxylic acid (CAS No. 36778-15-1). Crystallization is a critical step for the purification of this versatile intermediate, which is essential for the synthesis of pharmaceuticals, agrochemicals, and advanced electronic materials.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve high-purity crystalline material.
Physicochemical Properties Relevant to Crystallization
Understanding the inherent properties of this compound is the foundation for developing a successful crystallization protocol. The molecule's functionality—a stable aromatic isothiazole ring, an electron-withdrawing nitro group, and a hydrogen-bonding carboxylic acid group—dictates its solubility and crystal packing behavior.[1]
| Property | Value / Description | Source(s) |
| CAS Number | 36778-15-1 | [1][2][3] |
| Molecular Formula | C₄H₂N₂O₄S | [2][3] |
| Molecular Weight | 174.13 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Key Functional Groups | Carboxylic acid, Nitro group, Isothiazole ring | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
| Purity (Typical) | ≥95% | [3] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My crystallization yield is very low. What are the likely causes and how can I improve it?
A1: A low yield is a common issue often related to excessive solvent use or incomplete precipitation.
-
Potential Cause 1: Using too much solvent. The most frequent cause of low yield is using a larger volume of solvent than necessary to dissolve the crude product. This keeps a significant amount of your compound dissolved in the mother liquor even after cooling.[4]
-
Solution: Before filtering, check for dissolved product by dipping a glass rod into the mother liquor and allowing the solvent to evaporate. If a solid residue forms, your compound is still in solution. To recover it, you can reduce the solvent volume by gentle heating or rotary evaporation and attempt a second cooling cycle. For future experiments, add the hot solvent in smaller portions until the solid just dissolves.
-
-
Potential Cause 2: Premature filtration. Filtering the crystals while the solution is still warm will result in the loss of product that would have crystallized upon reaching room temperature or below.
-
Solution: Ensure the flask has cooled to room temperature slowly and then, if appropriate for your solvent system, place it in an ice bath for at least 20-30 minutes to maximize precipitation before filtration.
-
-
Potential Cause 3: Inappropriate solvent choice. The chosen solvent may have too high a solvating power for the compound, even at low temperatures.
-
Solution: Re-evaluate your solvent system. An ideal solvent dissolves the compound completely when hot but poorly when cold. Refer to the FAQ section for guidance on selecting a solvent.
-
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
A2: The failure of crystals to form indicates that the solution is not supersaturated. This can be due to excessive solvent or kinetic barriers to nucleation.
-
Step 1: Induce Nucleation.
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[4] The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" acts as a template for other molecules to crystallize upon.
-
-
Step 2: Increase Concentration.
-
If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.[4]
-
-
Step 3: Re-evaluate and Redo.
-
If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid.[4] You can then re-attempt the crystallization with less solvent or an entirely different solvent system.
-
Q3: The compound is "oiling out" instead of forming solid crystals. How can I prevent this?
A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid because its melting point is lower than the temperature of the solution at the point of saturation.[4] Impurities often contribute to this by depressing the melting point.
-
Solution 1: Increase the amount of solvent. The immediate fix is to return the mixture to the heat source and add more solvent.[4] This lowers the saturation temperature of the solution. By ensuring the compound stays dissolved until the solution has cooled further, you can often bypass the temperature range where it oils out.
-
Solution 2: Lower the cooling temperature slowly. Rapid cooling can cause the solution to become supersaturated at a temperature that is still above the compound's melting point. Allow the solution to cool very slowly (e.g., by insulating the flask) to promote crystallization at a lower temperature.
-
Solution 3: Change the solvent system. Try a solvent with a lower boiling point or a mixed solvent system. In a mixed system, you can add more of the "good" solvent (the one the compound is more soluble in) to prevent premature precipitation.[4]
Q4: The crystals formed very rapidly and appear as a fine powder. Are they pure, and how can I obtain larger crystals?
A4: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, defeating the purpose of the purification.[4] The goal is slow, controlled crystal growth.
-
Causality: This phenomenon is typically caused by using the absolute minimum amount of solvent or by cooling the solution too quickly. A high degree of supersaturation is achieved rapidly, leading to mass nucleation instead of controlled growth.
-
Solution 1: Use more solvent. Place the flask back on the heat source, re-dissolve the powder, and add a small amount of additional hot solvent (e.g., 5-10% more volume). This will keep the compound soluble for longer during the cooling phase, allowing larger, higher-purity crystals to form.[4]
-
Solution 2: Slow down the cooling process. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This minimizes heat loss and encourages the slow formation of larger crystals.[4] Using a larger flask can sometimes lead to rapid cooling due to a high surface-area-to-volume ratio; switching to a smaller flask may help.[4]
Q5: The resulting crystals are discolored (e.g., yellow or brown), but the pure compound should be white. How can I remove these impurities?
A5: Color is a clear sign of impurities. These are often highly conjugated organic molecules that can be removed with an activated charcoal treatment.
-
Protocol for Decolorization:
-
Dissolve the impure, colored crystals in the minimum amount of an appropriate hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing in the filter funnel. It is advisable to pre-heat the funnel.
-
Allow the hot, colorless filtrate to cool slowly to obtain pure, decolorized crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: There is no universal solvent, but based on the compound's structure, a systematic approach can be used. The carboxylic acid group suggests solubility in polar protic solvents like alcohols (ethanol, methanol) or water at high temperatures.[5] The isothiazole ring and nitro group add polarity. Patents for similar thiazole carboxylic acid derivatives suggest solvents such as alcohols, esters (ethyl acetate), ethers, and even mixed systems with alkanes (hexane) or water can be effective.[6] A good starting point would be to test solubility in ethanol, ethyl acetate, and a mixture like ethanol/water or toluene/hexane.
Q2: How does the cooling rate affect crystal quality?
A2: The cooling rate is a critical parameter.
-
Slow Cooling: Promotes the formation of large, well-ordered crystals with high purity. The system remains close to equilibrium, allowing molecules to selectively add to the growing crystal lattice while rejecting impurities.
-
Rapid Cooling: Causes the solution to become highly supersaturated quickly, leading to rapid nucleation and the formation of small crystals that are more likely to contain trapped solvent and impurities.[4]
Q3: What is the purpose of "scratching" the flask?
A3: Scratching the inner surface of the flask with a glass rod serves a mechanical purpose. It creates microscopic, high-energy sites on the glass surface that act as artificial nucleation points, helping to overcome the kinetic barrier to the initial formation of crystals.[4]
Q4: When should I use a single-solvent versus a multi-solvent system?
A4: The choice depends on the solubility profile of your compound.
-
Single-Solvent System: Ideal when you can find a solvent that dissolves the compound well when hot but poorly when cold. This is the simplest and often preferred method.
-
Multi-Solvent (or Mixed-Solvent) System: Used when no single solvent has the desired temperature-dependent solubility profile. This system consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[5]
Experimental Protocols
Protocol 1: General Recrystallization Workflow
This protocol outlines the standard steps for purifying this compound.
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent in small portions, swirling and heating after each addition, until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, cool it slightly, add activated charcoal, and perform a hot filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, place the flask in an ice-water bath for 20-30 minutes.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Selecting a Suitable Solvent System
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, shaking after each drop.
-
If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for recrystallization on its own but may be used as the "good" solvent in a mixed pair.
-
If the compound is insoluble in a solvent at room temperature, heat the test tube gently in a water bath. If the compound dissolves when hot, the solvent is a promising candidate.
-
Cool the test tubes that dissolved the compound upon heating. The best solvent will be the one that produces a large quantity of crystalline solid upon cooling.
Visual Guides
// Node Definitions Start [label="Crude Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nMinimum Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hot_Solution [label="Hot, Saturated\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool Slowly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystals_Form [label="Crystal Slurry", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Suction Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash with\nCold Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold, penwidth=2]; Mother_Liquor [label="Mother Liquor\n(contains impurities)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368", style=dashed];
// Connections Start -> Dissolve; Dissolve -> Hot_Solution; Hot_Solution -> Cool; Cool -> Crystals_Form; Crystals_Form -> Filter; Filter -> Wash [label="Solid"]; Filter -> Mother_Liquor [label="Liquid"]; Wash -> Dry; Dry -> Pure_Product; } dot Caption: General workflow for single-solvent recrystallization.
// Node Definitions Start [label="Problem Encountered\nDuring Cooling", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
No_Crystals [label="No Crystals Form", fillcolor="#FBBC05", fontcolor="#202124"]; Oiling_Out [label="Compound 'Oils Out'", fillcolor="#FBBC05", fontcolor="#202124"]; Rapid_Crash [label="Crystals 'Crash Out'\n(Fine Powder)", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_No_Crystals [label="1. Scratch Flask\n2. Add Seed Crystal\n3. Boil Off Solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Oiling_Out [label="1. Reheat & Add More Solvent\n2. Cool Slower\n3. Change Solvent System", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Rapid_Crash [label="1. Reheat & Add More Solvent\n2. Insulate Flask to Cool Slower\n3. Use Smaller Flask", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> No_Crystals [label="Is solution clear?"]; Start -> Oiling_Out [label="Is a liquid phase forming?"]; Start -> Rapid_Crash [label="Is a solid forming too fast?"];
No_Crystals -> Sol_No_Crystals [style=dashed]; Oiling_Out -> Sol_Oiling_Out [style=dashed]; Rapid_Crash -> Sol_Rapid_Crash [style=dashed]; } dot Caption: Decision tree for common crystallization problems.
References
- 1. nbinno.com [nbinno.com]
- 2. 36778-15-1|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Nitroisothiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-nitroisothiazole-3-carboxylic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in navigating the complexities of this synthetic process. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound, a valuable building block in medicinal chemistry, can be accompanied by several side reactions that may impact yield and purity.[1] Understanding and mitigating these issues is crucial for a successful synthesis.
Issue 1: Unwanted Decarboxylation of the Product
One of the most common challenges is the premature loss of the carboxylic acid group, leading to the formation of 5-nitroisothiazole. This is particularly prevalent at elevated temperatures.
Symptoms:
-
Presence of a significant peak corresponding to 5-nitroisothiazole in analytical data (GC-MS, LC-MS).
-
Lower than expected yield of the desired carboxylic acid.
-
Gas evolution (CO2) during the reaction or workup.
Root Cause Analysis: The isothiazole ring, particularly when substituted with an electron-withdrawing nitro group, can be susceptible to decarboxylation under thermal stress or in the presence of certain catalysts.[2] The reaction mechanism involves the formation of a resonance-stabilized intermediate after the loss of carbon dioxide.
Preventative Measures & Solutions:
-
Strict Temperature Control: Maintain the reaction temperature as specified in the protocol. Use a well-calibrated heating mantle and thermometer. For reactions sensitive to thermal fluctuations, an oil bath is recommended for uniform heat distribution.
-
Solvent Choice: The choice of solvent can influence the rate of decarboxylation. Aprotic polar solvents like N,N-dimethylformamide (DMF) have been noted in the context of heterocyclic carboxylic acid decarboxylation, often catalyzed by organic acids at elevated temperatures.[2] Careful selection and control of reaction conditions are paramount.
-
pH Control During Workup: During the isolation and purification steps, avoid strongly acidic or basic conditions at high temperatures, as these can promote decarboxylation. It is often beneficial to precipitate the product by adjusting the pH to its isoelectric point, typically in the range of 1.5-2.5.[3]
Issue 2: Ring Opening and Degradation of the Isothiazole Core
The isothiazole ring, while aromatic, can be susceptible to cleavage under certain nucleophilic or harsh acidic/basic conditions, leading to a complex mixture of byproducts.
Symptoms:
-
Appearance of multiple unidentified peaks in analytical chromatograms.
-
Discoloration of the reaction mixture beyond the expected color changes.
-
Significant decrease in the overall yield of isothiazole-containing compounds.
Root Cause Analysis: The S-N bond in the isothiazole ring is a potential site for nucleophilic attack. Strong nucleophiles or harsh reaction conditions can lead to ring opening and subsequent degradation. This process can be particularly rapid in polar protic solvents.[4]
Preventative Measures & Solutions:
-
Mindful Reagent Selection: Avoid the use of overly strong nucleophiles or bases unless explicitly required by the synthetic route. When a base is necessary, consider milder options like organic bases (e.g., triethylamine) over strong inorganic bases.
-
Control of Reaction Time: Prolonged reaction times, even under optimal temperature, can sometimes lead to product degradation. Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the starting material is consumed.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that may be initiated by atmospheric oxygen.
Issue 3: Incomplete Nitration or Formation of Positional Isomers
The nitration of the isothiazole-3-carboxylic acid precursor is a critical step. Incomplete reaction or the formation of undesired positional isomers can complicate purification and reduce the yield of the target molecule.
Symptoms:
-
Presence of the unreacted starting material (isothiazole-3-carboxylic acid) in the final product mixture.
-
Detection of other nitro-substituted isothiazole isomers by NMR or LC-MS analysis.
Root Cause Analysis: The nitrating agent's reactivity and the reaction conditions play a crucial role in the regioselectivity and completeness of the nitration. The electron-withdrawing nature of the carboxylic acid group directs the incoming nitro group. However, suboptimal conditions can lead to a mixture of products. The nitration of carboxylic acids can be a complex process, sometimes requiring specific catalysts and conditions to proceed efficiently.[5]
Preventative Measures & Solutions:
| Parameter | Recommendation | Rationale |
| Nitrating Agent | Use a well-defined nitrating agent, such as a mixture of nitric acid and sulfuric acid. | The combination of a strong acid with nitric acid generates the highly electrophilic nitronium ion (NO2+), which is essential for aromatic nitration. |
| Reaction Temperature | Maintain a low temperature (e.g., 0-10 °C) during the addition of the substrate to the nitrating mixture. | Nitration is an exothermic reaction. Low temperatures help to control the reaction rate, preventing over-nitration and the formation of byproducts. |
| Stoichiometry | Use a slight excess of the nitrating agent to ensure complete conversion of the starting material. | Insufficient nitrating agent will lead to an incomplete reaction. |
| Monitoring | Monitor the reaction progress using TLC or another suitable analytical technique. | This allows for the determination of the reaction endpoint and prevents prolonged exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare the precursor, isothiazole-3-carboxylic acid?
A1: Several methods exist for the synthesis of the isothiazole core. A common approach involves the cyclization of appropriate precursors that provide the necessary carbon, nitrogen, and sulfur atoms. For instance, the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source can yield substituted isothiazoles. Another route involves the transformation of other heterocyclic systems.[6] The choice of route often depends on the availability of starting materials and the desired substitution pattern.
Q2: How can I effectively purify the final product, this compound?
A2: Purification is critical to obtaining a high-purity product.
-
Recrystallization: This is a common and effective method. The choice of solvent is crucial. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.
-
Chromatography: For challenging purifications, column chromatography using silica gel can be employed. A suitable solvent system (eluent) needs to be developed to achieve good separation.
Q3: My final product is off-color (e.g., brown or yellow). What could be the cause and how can I fix it?
A3: Discoloration often indicates the presence of impurities, which can arise from side reactions or the degradation of starting materials or products. Some byproducts, even in small amounts, can be highly colored.[7] To address this:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Re-purification: If the discoloration persists, a second purification step, such as re-crystallization from a different solvent system or chromatography, may be necessary.
-
Oxidative Purification: In some cases for carboxylic acids, purification can involve an oxidative treatment to convert colored aldehyde byproducts into the corresponding carboxylic acids, which may be easier to separate.[7][8]
Q4: Can the nitrile precursor, 5-nitroisothiazole-3-carbonitrile, be hydrolyzed to the carboxylic acid?
A4: Yes, the hydrolysis of a nitrile to a carboxylic acid is a standard organic transformation.[9] This can be achieved under either acidic or basic conditions, typically with heating. For example, refluxing the nitrile in an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid will yield the carboxylic acid.[9] This provides an alternative synthetic route if the nitrile is more readily accessible.
Experimental Workflow & Diagrams
General Synthetic Pathway
The synthesis generally proceeds through the formation of the isothiazole-3-carboxylic acid core, followed by nitration.
Caption: General synthetic route to this compound.
Troubleshooting Logic for Low Yield
When encountering low yields, a systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US2998437A - Nitration of carboxylic acids and their derivatives - Google Patents [patents.google.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition - Google Patents [patents.google.com]
- 8. US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Nitroisothiazole-3-carboxylic Acid Analytical Methods
Welcome to the technical support center for the analysis of 5-nitroisothiazole-3-carboxylic acid (CAS: 36778-15-1). This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this multifaceted compound. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and electronic materials, robust and reliable analytical methods are paramount for quality control, stability testing, and pharmacokinetic studies.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights into method refinement and troubleshooting. We will explore the causality behind experimental choices to empower you to not only follow a method but to understand and adapt it.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the key physicochemical properties of this compound that influence its analysis?
A1: Understanding the molecule's structure is the foundation of any good analytical method. Key properties include:
-
Molecular Formula & Weight: C₄H₂N₂O₄S, with a molecular weight of approximately 174.13 g/mol .[2][3]
-
Functional Groups: It possesses three critical functional groups: an aromatic isothiazole ring, a nitro group (-NO₂), and a carboxylic acid group (-COOH).[1]
-
Acidity: The carboxylic acid group is acidic, making the molecule readily deprotonated in neutral or basic conditions. This is a crucial consideration for sample preparation and ionization in mass spectrometry.
-
UV Chromophore: The nitroaromatic system provides a strong chromophore, making UV-Vis spectrophotometry a straightforward and robust detection method, typically in the 250-350 nm range.
-
Physical State: It is typically a white to off-white solid, indicating good stability under standard handling and storage conditions (e.g., sealed, dry, and refrigerated at 2-8°C).[1][2]
| Property | Value | Source |
| CAS Number | 36778-15-1 | [1][2] |
| Molecular Formula | C₄H₂N₂O₄S | [2][3] |
| Molecular Weight | 174.13 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Key Functional Groups | Carboxylic Acid, Nitro Group, Isothiazole Ring | [1] |
Q2: Which analytical technique is most recommended for the quantification of this compound?
A2: The choice depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine analysis, quality control, and assays of formulated products. It is robust, cost-effective, and the molecule's strong chromophore ensures good sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For trace-level quantification in complex biological matrices (e.g., plasma, urine, tissue), LC-MS is the gold standard. It offers superior sensitivity and selectivity, which is essential for overcoming matrix effects. Electrospray ionization (ESI) in negative mode is typically the most effective approach due to the acidic nature of the carboxylic acid group.
Q3: What is a good starting point for solvent selection when preparing standard and sample solutions?
A3: Due to its polarity, this compound is soluble in polar organic solvents. A mixture of acetonitrile and water is an excellent starting point as it is compatible with typical reversed-phase HPLC mobile phases. For a 1 mg/mL stock solution, start with 100% acetonitrile or methanol. If solubility is an issue, gentle warming or sonication can be employed. Always ensure the final sample diluent is matched as closely as possible to the initial mobile phase conditions to prevent peak distortion.[4]
Part 2: Core Analytical Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Reversed-Phase HPLC-UV Method
This method is designed for purity assessments and quantification in non-complex matrices.
1. Chromatographic System:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size. A high-quality, end-capped column is crucial to minimize peak tailing from secondary interactions with the acidic analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is critical to suppress the ionization of residual silanols on the column surface, ensuring a symmetric peak shape.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C. A column oven provides stable retention times.
-
UV Detection: 340 nm.
2. Method Parameters:
| Parameter | Value | Rationale |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Can be adjusted based on concentration and sensitivity needs. |
| Gradient Program | 0-1 min: 5% B1-8 min: 5% to 95% B8-10 min: 95% B10.1-12 min: 5% B | A standard gradient to ensure elution and column cleaning. |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol is optimized for high-sensitivity analysis in biological fluids.
1. LC System:
-
Utilize the same LC conditions as in Protocol 1 . The compatibility of formic acid with ESI makes it an ideal mobile phase modifier.
2. Mass Spectrometer System:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode. The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan for qualitative analysis.
-
Key Parameters (Instrument Dependent):
| Parameter | Suggested Starting Value | Rationale |
| [M-H]⁻ m/z | 172.97 | C₄H₁N₂O₄S⁻ |
| Capillary Voltage | 3.0 kV | Optimize for maximum ion signal. |
| Cone Voltage | 30 V | Optimize to minimize in-source fragmentation. |
| Source Temperature | 120 °C | Balances desolvation and thermal stability. |
| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent molecules. |
| Nebulizer Gas | Nitrogen, 3 Bar | Facilitates the spray process. |
Part 3: Troubleshooting Guide
Even with a robust method, problems can arise. This guide provides a systematic approach to troubleshooting common issues.
}
Systematic Troubleshooting WorkflowIn-Depth Q&A Troubleshooting
Q4: My HPLC peaks for this compound are tailing significantly. What is the underlying cause and how do I fix it?
A4: Peak tailing for an acidic compound like this is most often caused by secondary ionic interactions between the deprotonated carboxylic acid and any positively charged sites on the silica column packing, primarily residual, non-end-capped silanols (Si-OH).
-
The Mechanism: At a mobile phase pH above the pKa of the silanols (typically pH > 4), the silanols become deprotonated (Si-O⁻). If your analyte is also deprotonated, you get repulsion. However, trace metals in the silica matrix can create localized positive charges, leading to ionic interactions that cause tailing.
-
The Primary Solution: The most effective solution is to suppress the ionization of the silanol groups. By adding an acid like formic acid or trifluoroacetic acid to the mobile phase, you lower the pH to ~2.5-3.0.[5] At this pH, the silanols are protonated (Si-OH) and neutral, eliminating the unwanted ionic interaction and resulting in a sharp, symmetrical peak.
-
Secondary Solution: Ensure you are using a high-quality, base-deactivated, and end-capped column. These columns are specifically treated to minimize the number of accessible free silanols.
Q5: I am experiencing poor sensitivity and signal variability in my LC-MS analysis. What should I investigate?
A5: This is a classic symptom of ion suppression , a matrix effect where co-eluting compounds from the sample matrix compete with the analyte for ionization in the ESI source.
-
Diagnosis: To confirm ion suppression, perform a post-extraction spike experiment. Analyze a blank matrix extract, and then analyze a second aliquot of the blank matrix extract that has been spiked with a known amount of this compound. Compare the peak area of the spiked matrix sample to a neat standard of the same concentration in mobile phase. A significantly lower response (>20% reduction) in the matrix sample confirms suppression.
-
Workflow for Mitigation:
}
Workflow for Mitigating Ion Suppression-
Explanation of Solutions:
-
Dilution: This is the simplest approach. Diluting the sample reduces the concentration of both the analyte and the interfering matrix components. If your assay has sufficient sensitivity, this can be very effective.
-
Improved Sample Preparation: If dilution is not an option, you must remove the interferences before analysis. Solid-Phase Extraction (SPE) is a powerful technique for this. For an acidic compound, you could use a mixed-mode anion-exchange SPE cartridge to selectively retain your analyte while washing away neutral and basic interferences.
-
Q6: My retention time is shifting to earlier times with each injection. What's happening?
A6: A progressive decrease in retention time often points to a problem with the column or the mobile phase that is altering the stationary phase chemistry. A likely cause for nitroaromatic compounds is irreversible adsorption to the stationary phase, which deactivates the column over time. However, the most common culprit is a lack of proper column equilibration. If the column is not fully returned to the initial, high-aqueous mobile phase conditions after a gradient run, subsequent injections will start on a column that is "richer" in organic solvent, leading to earlier elution. Always ensure your re-equilibration step is sufficient—typically 5-10 column volumes.
References
Validation & Comparative
A Comparative Guide to 5-Nitroisothiazole-3-Carboxylic Acid and Other Nitroaromatic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Role of Nitroaromatics in Medicine
Nitroaromatic compounds, characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring system, represent a crucial class of therapeutic agents with a long history in combating infectious diseases.[1][2] The strong electron-withdrawing nature of the nitro group is fundamental to their biological activity, often acting as a pro-drug that requires reductive activation within the target pathogen to exert its cytotoxic effects.[3][4] This mechanism has proven effective against a wide spectrum of anaerobic bacteria and protozoa.[5][6]
Prominent members of this class include the nitroimidazoles (e.g., metronidazole) and the nitrofurans (e.g., nitrofurantoin), which are mainstays in clinical practice.[5][7] However, the emergence of drug resistance and concerns regarding toxicity necessitate the exploration of novel nitroaromatic scaffolds.[4][8] Among these, the 5-nitroisothiazole core has garnered interest. This guide provides a comparative analysis of 5-nitroisothiazole-3-carboxylic acid, as a representative of the 5-nitroisothiazole class, against established nitroaromatic compounds. While this compound is currently documented primarily as a versatile intermediate in fine chemical synthesis,[9] the known biological activity of its derivatives suggests a potential for therapeutic applications.[10][11][12] This guide will synthesize available data to offer a comparative perspective on its potential efficacy, mechanism of action, and toxicity profile, alongside detailed experimental protocols for its evaluation.
Mechanism of Action: A Tale of Reductive Activation
The therapeutic efficacy and toxicity of nitroaromatic compounds are intrinsically linked to the bioreduction of their nitro group.[1][3] This process is central to the action of nitroimidazoles, nitrofurans, and is the presumed mechanism for bioactive 5-nitroisothiazoles.
The Unified Pathway of Nitroaromatic Bioactivation
The general mechanism involves the transfer of electrons to the nitro group, a process catalyzed by nitroreductase enzymes present in susceptible anaerobic or microaerophilic organisms.[3][4] This reduction occurs in a stepwise manner:
-
Formation of a Nitro Anion Radical: A single-electron transfer to the nitroaromatic compound (R-NO₂) produces a highly reactive nitro anion radical (R-NO₂⁻).
-
Generation of Cytotoxic Species: Under anaerobic conditions, this radical can be further reduced to nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. These intermediates, or subsequent reactive species, are capable of inducing damage to cellular macromolecules, including DNA, leading to strand breaks and cell death.[3]
-
Futile Cycling and Oxidative Stress: In the presence of oxygen, the nitro anion radical can transfer its electron to molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide anion (O₂⁻). This "futile cycling" can lead to the accumulation of reactive oxygen species (ROS), inducing significant oxidative stress within the cell.[3]
This reductive activation is a double-edged sword, as it is also implicated in the toxicity of these compounds in mammalian cells, albeit to a lesser extent due to differences in the enzymatic environment and oxygen levels.[4][8]
Caption: General mechanism of nitroaromatic drug activation.
Comparative Performance: Efficacy and Spectrum of Activity
A direct comparison of the antimicrobial performance of this compound with established drugs is hampered by the lack of published data for this specific compound. However, by examining data for its derivatives and for representative nitroimidazoles and nitrofurans, we can construct a comparative overview.
| Compound Class | Representative Drug(s) | Target Organisms | Typical MIC Range (µg/mL) | Key Features & Limitations |
| 5-Nitroisothiazole | Derivatives of 5-nitrothiazole/isothiazole | Mycobacterium tuberculosis, Anaerobic bacteria, Protozoa (Trypanosoma cruzi) | 0.24 - >100[13][14][15] | Emerging scaffold with potential for broad-spectrum activity. Data for the carboxylic acid is lacking. |
| Nitroimidazole | Metronidazole, Tinidazole | Anaerobic bacteria (Bacteroides fragilis, Clostridium difficile), Protozoa (Trichomonas vaginalis, Giardia lamblia) | 0.25 - 16 (susceptible strains)[2][13][16][17] | Excellent activity against anaerobes and protozoa.[18] Resistance is an emerging concern.[17] |
| Nitrofuran | Nitrofurantoin, Furazolidone | Gram-positive and Gram-negative urinary pathogens (E. coli, Enterococcus faecalis, Staphylococcus saprophyticus) | 4 - 128[14][19][20][21] | Primarily used for uncomplicated urinary tract infections due to high urinary concentration.[21] Limited systemic distribution. |
Note: The MIC values are illustrative and can vary significantly based on the specific microbial strain and testing conditions.
Toxicity and Safety Profile: A Class-Wide Consideration
The clinical utility of nitroaromatic compounds is often balanced against their potential for toxicity, which, like their efficacy, is related to the reductive metabolism of the nitro group.[4][8]
Comparative Cytotoxicity
The cytotoxic potential of these compounds is a critical factor in their development. In vitro cytotoxicity is often assessed using cell lines such as human embryonic kidney cells (HEK293) or liver hepatocellular carcinoma cells (HepG2), with the IC₅₀ value (the concentration required to inhibit 50% of cell growth) being a key metric.
| Compound Class | Representative Drug(s) | Typical IC₅₀ Range (µM) on Human Cell Lines | Common Toxicities | | :--- | :--- | :--- | :--- | :--- | | 5-Nitroisothiazole | Derivatives of 5-nitrothiazole/isothiazole | Generally low toxicity reported for some derivatives[13] | Data is limited. Potential for bioactivation and glutathione conjugation.[4] | | Nitroimidazole | Metronidazole | >100 (e.g., in CAL-27 tongue cancer cells)[22] | Neurotoxicity, disulfiram-like reaction with alcohol, potential for carcinogenicity.[8] | | Nitrofuran | Nitrofurantoin | Metabolites are cytotoxic; glutathione depletion observed.[6][23] | Pulmonary and hepatic damage (idiosyncratic), gastrointestinal disturbances.[6] |
Note: IC₅₀ values are highly dependent on the cell line and assay conditions.
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to predict the toxicity of chemicals based on their structure. For nitroaromatic compounds, QSAR models have shown that toxicity is influenced by factors such as the number of nitro groups, hydrophobicity, and electronic properties like the energy of the lowest unoccupied molecular orbital (E LUMO).[8][24] These models can be valuable for predicting the potential toxicity of novel scaffolds like this compound.[7]
Experimental Protocols
To facilitate the direct comparison of this compound or its derivatives with other nitroaromatics, standardized experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Reference compounds (e.g., Metronidazole, Nitrofurantoin)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Stock Solutions: Dissolve the test and reference compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a suspension of the target microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions (e.g., anaerobic for obligate anaerobes).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by eye or by measuring the optical density (OD) with a plate reader.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Test compound and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (medium with solvent) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value can then be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The landscape of nitroaromatic therapeutics is dominated by established players like nitroimidazoles and nitrofurans. While highly effective in their respective niches, the continuous challenge of antimicrobial resistance fuels the search for novel scaffolds. The 5-nitroisothiazole core, represented here by this compound, presents an intriguing, albeit underexplored, alternative. Data from related 5-nitrothiazole derivatives suggest that this class of compounds possesses significant antimicrobial and antiparasitic potential, warranting further investigation.
A significant data gap exists for this compound itself, which is currently primarily viewed through the lens of a chemical intermediate. Future research should focus on the systematic biological evaluation of this compound and its simple derivatives. Direct, head-to-head comparative studies using standardized protocols, such as those outlined in this guide, are imperative to accurately position the 5-nitroisothiazole scaffold within the broader context of nitroaromatic drugs. Such studies will be crucial in determining whether this promising chemical entity can be translated into the next generation of therapies for infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of sub-MIC values of metronidazole, ciprofloxacin, and imipenem on the growth and toxin production in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR analysis of the toxicity of nitroaromatics in Tetrahymena pyriformis: structural factors and possible modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. droracle.ai [droracle.ai]
- 15. benchchem.com [benchchem.com]
- 16. Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sti.bmj.com [sti.bmj.com]
- 18. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Nitroaromatics: A Comparative Efficacy Guide to 5-Nitroisothiazole-3-Carboxylic Acid Derivatives in Antiparasitic Drug Discovery
In the relentless pursuit of novel therapeutics against neglected tropical diseases, the nitroaromatic pharmacophore has consistently emerged as a cornerstone of potent antiparasitic activity. This guide provides a comprehensive comparison of the efficacy of 5-nitroisothiazole-3-carboxylic acid derivatives, a promising class of compounds in the fight against kinetoplastid parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Drawing upon experimental data from closely related 5-nitro-heterocyclic analogues, we will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for their evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antiparasitic agents.
The Imperative for Novel Trypanocidal Agents
Chagas disease remains a significant global health challenge, with current treatments like benznidazole (Bnz) and nifurtimox (Nfx) plagued by issues of toxicity, variable efficacy, and the emergence of resistant strains.[1] This therapeutic gap underscores the urgent need for new, safer, and more effective drugs. The 5-nitro-heterocyclic scaffold has proven to be a fertile ground for the development of such agents, with their mechanism of action often linked to the bioreduction of the nitro group within the parasite, leading to the generation of cytotoxic radical species that damage DNA and other vital macromolecules.
Comparative Efficacy of 5-Nitro-Heterocyclic Derivatives Against Trypanosoma cruzi
While specific data for a broad range of this compound derivatives is emerging, extensive research on analogous 5-nitrothiazole and 5-nitroindazole compounds provides invaluable insights into the potential efficacy of this class. The following tables summarize the in vitro activity of representative compounds against the clinically relevant intracellular amastigote form of T. cruzi.
Table 1: In Vitro Anti-Amastigote Activity of 5-Nitro-2-Aminothiazole-Based Amides
| Compound | Substituent Group | IC50 (µM) against T. cruzi Amastigotes | Cytotoxicity (CC50) on L6 cells (µM) | Selectivity Index (SI = CC50/IC50) |
| Benznidazole (Bnz) | - | 2.2 | >90 | >40.9 |
| Compound 2 | Arylpiperazine | 9.31 | >90 | >9.7 |
| Compound 6 | Arylpiperazine | 0.571 | 18.5 | 32.4 |
| Compound 8 | Biphenyl | 6.84 | >90 | >13.2 |
| Compound 9 | Aryloxyphenyl | 23.3 | >90 | >3.9 |
Data synthesized from Papadopoulou et al.[2]
Table 2: In Vitro Anti-Amastigote Activity of 5-Nitroindazole Derivatives
| Compound | Substituent Group | IC50 (µM) against T. cruzi Amastigotes | Cytotoxicity (CC50) on NCTC929 cells (µM) | Selectivity Index (SI = CC50/IC50) |
| Benznidazole (Bnz) | - | 0.57 | >400 | >701 |
| Compound 12 | N-2-(p-fluorobenzyl) | <7 | >246 | >35 |
| Compound 17 | N-2-(p-fluorobenzyl) | <7 | >188 | >26 |
Data synthesized from a study on 5-nitroindazole derivatives.[3]
Deconstructing Efficacy: Structure-Activity Relationships (SAR) and Mechanistic Insights
The data presented reveals critical structural features that govern the trypanocidal activity of these nitro-heterocyclic compounds.
The Role of Lipophilicity
A notable trend, particularly within the 5-nitro-2-aminothiazole series, is the correlation between lipophilicity (as indicated by the calculated logP or clogP value) and antichagasic activity.[2] For instance, among a series of arylpiperazine amides, the compound with the highest lipophilicity (Compound 6) exhibited the most potent activity against T. cruzi, being approximately four times more potent than benznidazole.[2] This suggests that increased lipophilicity may enhance the ability of the compound to penetrate the host cell and parasite membranes to reach its intracellular target.
The Influence of Substituents
The nature and position of substituents on the heterocyclic core and its side chains play a pivotal role in modulating efficacy and selectivity. In the 5-nitroindazole series, the introduction of electron-withdrawing groups, such as fluorine, on the N-2 benzyl moiety has been shown to have a positive impact on trypanocidal activity.[3] This highlights the importance of fine-tuning the electronic properties of the molecule to optimize its interaction with parasitic targets.
Mechanism of Action: Beyond Nitroreductase Activation
The prevailing hypothesis for the mechanism of action of nitro-heterocyclic drugs is their activation via parasitic nitroreductases (NTRs). This enzymatic reduction of the nitro group generates reactive nitrogen species that induce lethal cellular stress.[4] However, intriguing evidence suggests this is not the only pathway. Some of the most potent 5-nitro-2-aminothiazole derivatives were found not to be good substrates for type I NTRs, indicating that alternative activation mechanisms or different cellular targets may be involved.[2] This opens up exciting avenues for overcoming resistance mechanisms that rely on the downregulation of specific NTRs. The generation of reactive oxygen species (ROS) has also been implicated in the trypanocidal activity of some nitroindazole derivatives.[5]
Caption: Hypothesized mechanisms of action for 5-nitro-heterocyclic compounds.
Experimental Protocols for Efficacy Assessment
The robust evaluation of novel compounds requires standardized and reproducible experimental protocols. Below are detailed methodologies for determining the in vitro efficacy of 5-nitroisothiazole derivatives against T. cruzi and for assessing their broader antimicrobial spectrum.
In Vitro Anti-Trypanosoma cruzi Amastigote Assay
This assay is critical as it evaluates the compound's activity against the replicative form of the parasite within a host cell, mimicking the in vivo situation.
Workflow Diagram:
Caption: Workflow for the in vitro anti-T. cruzi amastigote assay.
Step-by-Step Methodology:
-
Host Cell Culture: Maintain a suitable host cell line, such as Vero cells, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Cell Seeding: Seed the host cells into 96-well black, clear-bottom imaging plates at an appropriate density (e.g., 4 x 10³ cells per well) and incubate for 24 hours.[6]
-
Parasite Infection: Infect the host cell monolayer with metacyclic trypomastigotes of T. cruzi (e.g., a strain expressing a fluorescent reporter protein) at a multiplicity of infection (MOI) of 10:1.[6]
-
Incubation and Washing: Incubate the infected plates for 2 hours to allow for parasite invasion. Subsequently, wash the wells twice with Phosphate Buffered Saline (PBS) to remove any non-internalized parasites.[6]
-
Compound Addition: Add fresh medium containing two-fold serial dilutions of the test compounds and a positive control (e.g., benznidazole). The final concentration of the solvent (typically DMSO) should be kept below a non-toxic level (e.g., 0.5%).[6]
-
Incubation: Incubate the plates for an additional 48 to 72 hours to allow for the transformation of trypomastigotes into amastigotes and their subsequent replication.[6]
-
Fixation and Staining: After the incubation period, fix the cells with 4% paraformaldehyde and stain the nuclei with a fluorescent dye like DAPI.[6]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify the number of intracellular amastigotes per host cell.[6]
-
IC50 Determination: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.[6]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay is fundamental for determining the antibacterial and antifungal activity of the compounds.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[1][7]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[1]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1][7]
Future Directions and Conclusion
The exploration of this compound derivatives and their analogues represents a highly promising frontier in the development of novel antiparasitic agents. The insights gained from the study of 5-nitrothiazole and 5-nitroindazole compounds strongly suggest that this class of molecules possesses potent trypanocidal activity. The key to unlocking their full therapeutic potential lies in a multiparameter optimization approach, balancing potency with favorable pharmacokinetic and toxicological profiles. Future research should focus on synthesizing a focused library of this compound derivatives to directly assess their efficacy and further elucidate their mechanism of action, particularly the role of NTR-independent pathways. The experimental frameworks outlined in this guide provide a robust foundation for these critical next steps in the global effort to combat neglected tropical diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
A Senior Application Scientist's Guide to the Preclinical Validation of 5-Nitroisothiazole-3-Carboxylic Acid as a Novel Therapeutic Agent
Introduction: The Rationale for Investigating 5-Nitroisothiazole-3-Carboxylic Acid
The landscape of antimicrobial and antiparasitic drug discovery is in constant need of novel chemical scaffolds that can overcome emerging resistance and offer improved therapeutic profiles. Within this context, nitroheterocyclic compounds have a long-standing history, yielding crucial drugs such as metronidazole and benznidazole.[1][2] These compounds typically exert their therapeutic effect through the bioreduction of the nitro group within the target pathogen, a process that generates cytotoxic radical species.[3]
This compound (CAS 36778-15-1) emerges as a compelling candidate for investigation. Its structure combines the well-established bioactivity of the nitro group with an isothiazole ring, a scaffold known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The presence of a carboxylic acid moiety further provides a handle for synthetic modification to optimize pharmacokinetic and pharmacodynamic properties.[6]
This guide provides a comprehensive framework for the preclinical validation of this compound, drawing comparisons with established nitro-based therapeutics and outlining a rigorous experimental plan for its evaluation.
Physicochemical Properties and Synthetic Versatility
This compound is a stable, white to off-white solid at room temperature.[6] The isothiazole ring is aromatic and stable, while the electron-withdrawing nitro group significantly influences the molecule's reactivity. The carboxylic acid group allows for conventional organic reactions such as esterification and amidation, making it a versatile intermediate for creating a library of derivatives with potentially improved biological activity and drug-like properties.[6]
| Property | Value | Source |
| CAS Number | 36778-15-1 | [6] |
| Molecular Formula | C₄H₂N₂O₄S | [7] |
| Molecular Weight | 174.13 g/mol | [7] |
| Appearance | White to off-white solid | [6] |
| TPSA | 93.33 | [7] |
| LogP | 0.7495 | [7] |
Inferred Therapeutic Potential and Comparative Landscape
While direct biological data for this compound is not extensively published, its therapeutic potential can be inferred from structurally related compounds, particularly 5-nitro-2-aminothiazole derivatives. Studies on these analogs have demonstrated moderate to active efficacy against a range of parasites, including Trypanosoma cruzi and Leishmania donovani.[8] This suggests that this compound is likely to possess a broad spectrum of antiparasitic and antimicrobial activity.
For a robust validation, its performance must be benchmarked against current standards of care in relevant therapeutic areas.
| Comparator Drug | Chemical Class | Primary Indication(s) | Key Comparative Parameters |
| Benznidazole | 2-Nitroimidazole | Chagas disease (Trypanosoma cruzi) | Efficacy against trypomastigotes and amastigotes, genotoxicity, clinical efficacy. |
| Nifurtimox | 5-Nitrofuran | Chagas disease, Human African Trypanosomiasis | Spectrum of activity against kinetoplastids, oxidative stress induction, side-effect profile. |
| Metronidazole | 5-Nitroimidazole | Anaerobic bacterial and protozoal infections | Spectrum of activity against anaerobic bacteria and protozoa, resistance profiles, clinical efficacy. |
| Fexinidazole | 5-Nitroimidazole | Human African Trypanosomiasis | Oral bioavailability, CNS penetration, efficacy against both stages of HAT.[9] |
Proposed Experimental Validation Workflow
A systematic, multi-stage validation process is essential to rigorously assess the therapeutic potential of this compound. The following workflow outlines the key experimental phases.
Caption: Proposed preclinical validation workflow for this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Antiparasitic Activity against Trypanosoma cruzi
-
Cell Culture: Maintain epimastigotes of T. cruzi (e.g., Y strain) in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C. Culture LLC-MK2 cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO₂ atmosphere.
-
Amastigote Infection: Seed LLC-MK2 cells in 96-well plates. Infect with trypomastigotes at a multiplicity of infection (MOI) of 10. After 24 hours, wash to remove non-internalized parasites.
-
Compound Treatment: Prepare serial dilutions of this compound, benznidazole (positive control), and a vehicle control (e.g., DMSO) in the culture medium. Add the compounds to the infected cells and incubate for 72 hours.
-
Quantification of Infection: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected cells and the number of amastigotes per cell by light microscopy.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curves.
Protocol 2: Nitroreductase Activity Assay
This protocol aims to determine if this compound is a substrate for parasitic type I nitroreductases, which is a common activation pathway for nitro-based drugs.
-
Enzyme Preparation: Express and purify recombinant type I nitroreductase (e.g., from T. brucei) according to established protocols.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified nitroreductase, NADH or NADPH as a cofactor, and varying concentrations of this compound. Include a control without the enzyme.
-
Activity Measurement: Monitor the oxidation of NADH/NADPH by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of NADH/NADPH consumption for each concentration of the test compound. This will indicate whether the compound is a substrate for the enzyme.
Protocol 3: In Vitro Cytotoxicity Assay using HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
-
Compound Exposure: Seed HepG2 cells in a 96-well plate. After 24 hours, expose the cells to serial dilutions of this compound for 48 hours.
-
Viability Assessment: Use a resazurin-based assay to assess cell viability. Add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence (excitation 560 nm, emission 590 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The selectivity index (SI) can then be calculated as CC₅₀ / IC₅₀.
Anticipated Mechanism of Action and Toxicological Considerations
The primary hypothesis for the mechanism of action of this compound is through the reduction of its nitro group by pathogen-specific nitroreductases to form reactive nitrogen species that induce cellular damage.
Caption: Hypothesized mechanism of action for this compound.
A critical aspect of validation will be to assess its potential for toxicity, a known concern for nitroaromatic compounds.[10] The presence of the carboxylic acid group also raises the possibility of forming reactive acyl glucuronide or acyl-CoA conjugates, which have been associated with idiosyncratic drug toxicity.[11] Therefore, genotoxicity and metabolic profiling studies are of paramount importance.
Conclusion and Future Directions
This compound presents a promising, yet unvalidated, scaffold for the development of new anti-infective agents. Its validation requires a systematic approach, beginning with broad-spectrum in vitro efficacy screening, followed by detailed mechanistic and toxicological studies. Comparison with established nitro-based drugs will be crucial for contextualizing its therapeutic potential. Should initial studies yield promising results, further investigation into structure-activity relationships through synthetic modification of the carboxylic acid group could lead to the identification of a clinical candidate with an improved therapeutic window.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 5-Nitroisothiazole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, a common cause of drug attrition, can lead to unforeseen toxicity and diminished efficacy. This guide, designed for researchers and drug development professionals, provides an in-depth analysis of the potential cross-reactivity of 5-nitroisothiazole-3-carboxylic acid , a scaffold of interest in medicinal chemistry.
While direct and comprehensive cross-reactivity data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related compounds, particularly nitro-heterocycles and isothiazole derivatives, to build a predictive framework for its potential off-target interactions. We will explore the underlying chemical principles that may govern its promiscuity and detail the essential experimental protocols required to rigorously assess its selectivity profile.
The Isothiazole Scaffold and the Nitro Group: A Double-Edged Sword
The this compound molecule combines two key pharmacophores: the isothiazole ring and a nitroaromatic group. Both contribute to its potential biological activity but also present inherent risks of off-target interactions.
The isothiazole ring is a versatile heterocyclic scaffold found in a variety of biologically active compounds, including some with demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its derivatives have been explored as inhibitors for various enzymes, highlighting the potential for this core to interact with diverse protein targets.[1]
The nitroaromatic group , while a common feature in many approved drugs, is often a point of concern for medicinal chemists.[3] It is a strong electron-withdrawing group that can participate in various biological interactions. However, it is also known to be a potential liability due to its susceptibility to metabolic reduction, which can lead to the formation of reactive intermediates. These intermediates can covalently modify proteins and other macromolecules, resulting in off-target toxicity.[3] The presence of the nitro group can also contribute to non-specific binding through various mechanisms.
Given these characteristics, a thorough evaluation of the cross-reactivity of any compound containing these motifs is not just recommended; it is imperative.
Comparative Analysis: Learning from Analogs
In the absence of a dedicated selectivity panel for this compound, we can draw valuable insights from related molecules. For instance, various 5-nitrothiazole derivatives have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), showcasing the potential for this class of compounds to interact with the kinome.[4][5] Thiazole and isothiazole derivatives have also been explored as inhibitors of other kinases and enzymes, suggesting a broader potential for off-target interactions within these protein families.[6]
Nitroaromatic compounds, in general, have been flagged for potential promiscuous activity. For example, some nitrofurans, another class of nitro-heterocyclic drugs, have been shown to interact with human enzymes like aldehyde dehydrogenase 2 (ALDH2).[7] This highlights the potential for the nitro group to drive interactions with enzymes involved in metabolic pathways.
Table 1: Potential Off-Target Classes for this compound Based on Structural Analogs
| Structural Motif | Known Off-Target Classes of Analogs | Key Concerns |
| Isothiazole Ring | Kinases, Proteases, Other ATP-binding proteins | Broad family of enzymes with conserved binding sites increases the likelihood of off-target inhibition. |
| Nitroaromatic Group | Nitroreductases, Aldehyde Dehydrogenases, Other metabolic enzymes | Potential for metabolic activation leading to reactive intermediates and covalent modification of proteins. |
| Carboxylic Acid | Transporters, Receptors with anionic binding pockets | Potential for electrostatic interactions with a variety of biological targets. |
It is crucial to emphasize that this table represents a predictive analysis based on structural similarity. Rigorous experimental validation is essential to confirm or refute these potential cross-reactivities for this compound.
Charting the Course: A Workflow for Assessing Cross-Reactivity
A systematic and multi-pronged approach is necessary to comprehensively evaluate the selectivity of a compound like this compound. The following workflow outlines a logical progression of experiments, from broad profiling to detailed mechanistic studies.
Caption: A logical workflow for assessing the cross-reactivity of a small molecule.
Experimental Protocols: The Scientist's Toolkit
Accurate and reproducible experimental data is the bedrock of any successful drug discovery program. This section provides detailed, step-by-step methodologies for key assays used to evaluate small molecule cross-reactivity.
Kinase Selectivity Profiling using the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4][5][8] It is a widely used platform for large-scale kinase inhibitor profiling.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the kinase activity.[5][8]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound (e.g., this compound) at the desired concentration.
-
Add 2 µL of the kinase working stock to each well.
-
Initiate the reaction by adding 2 µL of the ATP/substrate working stock.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.[5]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The percentage of kinase inhibition is calculated by comparing the luminescence signal in the presence of the compound to the control wells (vehicle only).
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
ALARM NMR for Thiol Reactivity Screening
ALARM (A La Assay to Detect Reactive Molecules) NMR is a sensitive method to identify compounds that react with cysteine thiols, a common mechanism for non-specific activity.[5][9][10][11] The assay monitors changes in the 2D ¹H-¹³C HSQC spectrum of a ¹³C-labeled La antigen protein in the presence of a test compound and a reducing agent (DTT).[5][9]
Principle: Thiol-reactive compounds will covalently modify cysteine residues on the La protein, leading to conformational changes that are detected as shifts in the NMR signals of specific methyl groups. The DTT-dependence of these shifts confirms the thiol reactivity.[9]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare two sets of samples for each test compound: one with and one without 20 mM DTT.
-
To each NMR tube, add the ¹³C-labeled La antigen reporter protein (typically 25 µM).
-
Add the test compound (e.g., this compound) to a final concentration of 100 µM.
-
Add the appropriate buffer and DTT solution.
-
-
Incubation:
-
Incubate the samples at 37°C for 1 hour.[10]
-
-
NMR Data Acquisition:
-
Acquire 2D ¹H-¹³C HSQC spectra for each sample. Typical parameters include a 1-second repetition delay and collection of 16 scans.[10]
-
-
Data Analysis:
-
Process the NMR spectra and overlay the spectra of the compound-treated samples (with and without DTT) with the corresponding vehicle controls.
-
Significant chemical shift perturbations in the DTT-dependent manner for the reporter methyl groups (e.g., L249, L294, L296) indicate thiol reactivity.[5]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[12][13][14] It is invaluable for confirming direct binding of a compound to a potential off-target and for determining the kinetics of that interaction (association and dissociation rates).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. When an analyte (the test compound) flows over the surface and binds to the protein, the increase in mass causes a change in the refractive index, which is detected as a response in the sensorgram.[13][14]
Step-by-Step Protocol:
-
Target Immobilization:
-
Immobilize the purified potential off-target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
It is crucial to have a reference flow cell, either blank or with an irrelevant immobilized protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound solutions sequentially over the sensor surface at a constant flow rate.
-
-
Data Acquisition:
-
Monitor the SPR response in real-time to generate a sensorgram, which shows the association phase during injection and the dissociation phase when the injection ends.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[15][]
Principle: A solution of the ligand (test compound) is titrated into a solution of the macromolecule (potential off-target protein) in a sample cell. The heat released or absorbed during binding is measured by the instrument.[15]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare solutions of the protein and the test compound in the same, well-matched buffer to minimize heats of dilution.[15]
-
Degas the solutions to prevent the formation of air bubbles in the ITC cell.
-
Typical starting concentrations are 10-20 µM for the protein in the cell and 100-200 µM for the compound in the syringe.[17]
-
-
Titration:
-
Fill the sample cell with the protein solution and the injection syringe with the compound solution.
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
-
Data Acquisition:
-
The instrument records the heat change after each injection, generating a titration curve.
-
-
Data Analysis:
Exploring Safer Harbors: Alternatives to the Nitroaromatic Moiety
Given the potential liabilities associated with the nitro group, exploring bioisosteric replacements is a prudent strategy in lead optimization. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[19][20][21]
Table 2: Potential Bioisosteric Replacements for the Nitro Group
| Bioisostere | Rationale | Potential Advantages |
| Cyano (-CN) | Similar size and strong electron-withdrawing properties. | Reduced potential for metabolic reduction to reactive species. |
| Sulfonamide (-SO₂NHR) | Can mimic the hydrogen bonding and electronic properties of the nitro group. | Generally more metabolically stable. |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing group with similar steric bulk. | Highly stable and often improves metabolic stability. |
| Oxadiazole Ring | Can act as a hydrogen bond acceptor and mimic the electronic properties of the nitro group. | Heterocyclic core can improve physicochemical properties. |
The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific binding interactions and the overall property profile of the molecule. Each replacement must be synthesized and experimentally evaluated to determine its impact on potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Conclusion: A Call for Rigorous Evaluation
This compound represents a chemical scaffold with potential for biological activity, but its inherent structural features—the isothiazole ring and the nitroaromatic group—necessitate a thorough and proactive assessment of its cross-reactivity profile. While direct experimental data for this specific molecule is limited, a comparative analysis of structurally related compounds provides a valuable framework for predicting potential off-target interactions, particularly with kinases and metabolic enzymes.
The experimental workflows and detailed protocols outlined in this guide offer a robust roadmap for researchers to navigate the complexities of selectivity profiling. By employing a combination of broad panel screening and detailed biophysical characterization, the off-target liabilities of this compound and its derivatives can be identified and mitigated early in the drug discovery process. Furthermore, the exploration of bioisosteric replacements for the nitro group presents a promising strategy to enhance the safety and specificity of this chemical series. Ultimately, a commitment to rigorous and comprehensive cross-reactivity assessment is paramount to unlocking the full therapeutic potential of this and other novel chemical entities while ensuring patient safety.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. chemotargets.com [chemotargets.com]
- 7. ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 10. ALARM NMR for HTS triage and chemical probe validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. scispace.com [scispace.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 17. tainstruments.com [tainstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. drughunter.com [drughunter.com]
- 21. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Nitroisothiazole Derivatives as Novel Anti-Trypanosomal Agents
A Guide for Researchers and Drug Development Professionals
The landscape of anti-parasitic drug discovery is in constant pursuit of novel scaffolds that offer improved efficacy and selectivity. Within this search, nitroheterocyclic compounds have emerged as a promising class of agents, particularly for treating diseases caused by trypanosomatid parasites like Trypanosoma brucei and Trypanosoma cruzi. This guide provides a comparative analysis of inhibitors based on the 5-nitroisothiazole scaffold, with a focus on their mechanism of action, structure-activity relationships, and the experimental protocols required for their evaluation.
The Rise of Nitroheterocycles: A Prodrug Strategy
Nitroheterocyclic compounds often function as prodrugs, requiring bioreductive activation to exert their cytotoxic effects. This activation is typically carried out by nitroreductases (NTRs), specifically type I NTRs, which are found in certain parasites but are absent in their mammalian hosts. This differential expression provides a therapeutic window, allowing for selective targeting of the parasite. The activation process converts the relatively non-toxic nitro-compound into highly reactive metabolites that can cause widespread damage to parasitic cells.
One of the most well-known nitroheterocyclic drugs is nifurtimox, which is used in combination therapy to treat human African trypanosomiasis (HAT)[1][2]. The success of nifurtimox has spurred research into other nitro-containing scaffolds, including the 5-nitroisothiazoles and related 5-nitrothiazoles, as potential new leads for anti-trypanosomal drugs[1][3].
Mechanism of Action: The Role of Type I Nitroreductase
The primary mechanism of action for many trypanocidal 5-nitrothiazole derivatives is dependent on the expression of a type I nitroreductase by the parasite[1][3]. The process can be summarized as follows:
-
Uptake: The 5-nitroisothiazole derivative is taken up by the trypanosome.
-
Reduction: Inside the parasite, the type I NTR enzyme reduces the nitro group on the isothiazole ring.
-
Generation of Toxic Metabolites: This reduction leads to the formation of toxic metabolites, which are highly reactive.
-
Cellular Damage: These metabolites can induce oxidative stress and form adducts with cellular macromolecules, leading to parasite death.
This mechanism is a key area of investigation when evaluating new derivatives, as their efficacy is often directly linked to their ability to act as substrates for the parasite's NTR enzyme.
Caption: Proposed mechanism of action for 5-nitroisothiazole inhibitors.
Comparative Inhibitory Activity
While specific comparative data for a series of 5-nitroisothiazole-3-carboxylic acid inhibitors is not extensively available in the literature, studies on closely related 5-nitrothiazole and 5-nitro-2-aminothiazole amides provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. The following table summarizes the in vitro activity of a selection of these derivatives against T. cruzi and T. brucei.
| Compound Class | Derivative/Modification | Target Organism | IC50 (µM) | Cytotoxicity (Mammalian Cells) IC50 (µM) | Selectivity Index (SI) | Reference |
| 5-Nitro-2-aminothiazole Amides | Arylpiperazine core | T. cruzi | 0.571 - 9.31 | >20 | Varies | [4] |
| Biphenyl core | T. cruzi | Moderately Active | Moderately Selective | Varies | [4] | |
| Aryloxyphenyl core | T. cruzi | Moderately Active | Moderately Selective | Varies | [4] | |
| 5-Nitrothiazoles | Various 2-amide substitutions | T. brucei | Potent Activity | Low Cytotoxicity | High | [1][3] |
Note: The selectivity index (SI) is calculated as the ratio of the IC50 in mammalian cells to the IC50 in the parasite. A higher SI indicates greater selectivity for the parasite.
Structure-Activity Relationship (SAR) Insights
From the available data on related compounds, several key SAR trends can be identified:
-
Lipophilicity: There appears to be a positive correlation between the lipophilicity of the 5-nitro-2-aminothiazole-based compounds and their activity against T. cruzi and Leishmania donovani[4].
-
Substituents: The nature of the substituents on the core structure significantly impacts the potency and selectivity of the inhibitors. Modifications to the amide portion of 5-nitrothiazole derivatives have been shown to yield compounds with high potency against T. brucei and low toxicity to mammalian cells[1].
-
Nitro Group Position: The 5-nitro position is crucial for the mechanism of action, as it is the site of reduction by the parasitic NTR enzyme.
Experimental Protocols for Inhibitor Evaluation
A robust evaluation of novel 5-nitroisothiazole inhibitors requires a series of well-defined experimental protocols. The following outlines the key assays.
Caption: Experimental workflow for evaluating 5-nitroisothiazole inhibitors.
In Vitro Parasite Growth Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target parasite.
Methodology:
-
Parasite Culture: Culture the bloodstream form of T. brucei or amastigotes of T. cruzi in appropriate media under standard conditions.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Setup: In a 96-well plate, add the parasite culture to wells containing the serially diluted compounds. Include a positive control (e.g., nifurtimox) and a negative control (vehicle only).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin) to each well and incubate further. Measure the fluorescence or absorbance to determine the percentage of viable parasites.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using a suitable software.
Mammalian Cell Cytotoxicity Assay
Objective: To assess the toxicity of the compounds against a mammalian cell line to determine selectivity.
Methodology:
-
Cell Culture: Culture a mammalian cell line (e.g., L6 rat myoblasts) in appropriate media.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the media with fresh media containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Perform a viability assay, such as the MTT or resazurin assay, to determine the percentage of viable cells.
-
Data Analysis: Calculate the IC50 value for the mammalian cell line.
Nitroreductase (NTR) Enzyme Activity Assay
Objective: To determine if the 5-nitroisothiazole derivatives are substrates for the parasite's type I NTR.
Methodology:
-
Enzyme Preparation: Use purified recombinant NTR enzyme from the target parasite.
-
Reaction Mixture: Prepare a reaction mixture containing the NTR enzyme, a cofactor (e.g., NADH or NADPH), and the test compound in a suitable buffer.
-
Activity Measurement: Monitor the oxidation of NADH/NADPH spectrophotometrically at 340 nm over time. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the enzyme activity, often expressed in nanomoles of NADH/NADPH oxidized per minute per milligram of enzyme[5].
Conclusion and Future Directions
The 5-nitroisothiazole scaffold and its close relatives represent a promising avenue for the development of new anti-trypanosomal agents. Their mechanism of action, which relies on parasite-specific enzymes for activation, offers a foundation for designing highly selective drugs. The available data on related 5-nitrothiazole derivatives suggest that modifications to the core structure can significantly enhance potency and selectivity.
Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives and their corresponding amides and esters. A systematic exploration of the structure-activity relationships, coupled with detailed mechanistic studies involving the type I nitroreductase, will be crucial for optimizing this scaffold into viable drug candidates for the treatment of neglected tropical diseases.
References
- 1. Evaluating 5-Nitrothiazoles as Trypanocidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. Evaluating 5-Nitrothiazoles as Trypanocidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
in vivo validation of 5-nitroisothiazole-3-carboxylic acid activity
An In-Vivo Comparative Guide to the Efficacy of 5-Nitroisothiazole-3-Carboxylic Acid
Authored by: [Your Name/Lab]
Date: January 2, 2026
Abstract
This guide provides a comprehensive framework for the in-vivo validation of this compound, a compound of interest for its potential therapeutic applications. Drawing upon established methodologies for analogous nitroaromatic compounds, we present a comparative analysis against a known alternative, elucidating the experimental rationale, detailed protocols, and data interpretation. This document serves as a resource for researchers, scientists, and professionals in drug development, offering a scientifically rigorous approach to preclinical validation.
Introduction: The Therapeutic Potential of Nitroisothiazoles
Nitroisothiazoles are a class of heterocyclic compounds recognized for their broad-spectrum biological activities, particularly as antimicrobial and antiparasitic agents. Their mechanism of action is often attributed to the bioreduction of the nitro group, leading to the generation of cytotoxic radical species that can damage cellular macromolecules such as DNA, lipids, and proteins. This compound, the subject of this guide, is a derivative that warrants in-vivo investigation to ascertain its therapeutic window and efficacy.
This guide outlines a head-to-head comparison between this compound and a standard-of-care compound in a relevant disease model. The experimental design prioritizes reproducibility and clinical relevance, incorporating pharmacokinetic, efficacy, and preliminary toxicology endpoints.
Comparative In-Vivo Validation Framework
The successful in-vivo validation of a novel compound hinges on a meticulously planned experimental workflow. This section details the critical steps, from model selection to data analysis, providing the scientific reasoning behind each choice.
Experimental Workflow Overview
The following diagram illustrates the key phases of the in-vivo validation process.
Figure 1: A generalized workflow for the in-vivo validation of a novel therapeutic compound, from initial preparation to final data analysis.
Selection of an Appropriate In-Vivo Model
The choice of animal model is paramount for obtaining clinically translatable data. Given the known antiparasitic properties of nitroisothiazole derivatives, a murine model of Trypanosoma cruzi infection (Chagas disease) is a well-established and relevant choice. This model allows for the robust assessment of antiparasitic activity and has been extensively used in the development of drugs like benznidazole.
Comparator Compound Selection
For a meaningful comparison, a clinically approved drug for the chosen indication is ideal. Benznidazole, a nitroimidazole derivative, is a first-line treatment for Chagas disease and serves as an appropriate positive control and benchmark for the efficacy of this compound.
Detailed Experimental Protocols
The following protocols are designed to ensure the generation of high-quality, reproducible data.
Murine Model of Acute Trypanosoma cruzi Infection
-
Animal Husbandry: House 6-8 week old female BALB/c mice in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week prior to the start of the experiment.
-
Infection: Infect mice intraperitoneally with 10,000 trypomastigotes of the T. cruzi Tulahuen strain.
-
Parasitemia Monitoring: Beginning on day 3 post-infection, monitor parasitemia levels in tail blood every other day using a Neubauer chamber.
-
Treatment Initiation: Initiate treatment when a stable, rising parasitemia is confirmed (typically 5-7 days post-infection).
Compound Formulation and Administration
-
Vehicle Selection: Formulate this compound and benznidazole in a suitable vehicle, such as 0.5% carboxymethylcellulose in sterile water.
-
Dosing Regimen: Administer the compounds orally (via gavage) once daily for a period of 20 consecutive days.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Benznidazole (e.g., 100 mg/kg)
-
Group 3: this compound (low dose, e.g., 25 mg/kg)
-
Group 4: this compound (high dose, e.g., 100 mg/kg)
-
Pharmacokinetic Analysis
-
Satellite Group: Include a satellite group of uninfected mice for pharmacokinetic analysis to avoid confounding factors from the disease state.
-
Sample Collection: On the first day of treatment, collect blood samples via the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Comparative Data Analysis and Interpretation
Efficacy Assessment
The primary endpoint for efficacy is the reduction in parasitemia. The data can be presented in a table comparing the different treatment groups.
| Treatment Group | Dose (mg/kg) | Mean Parasitemia (parasites/mL) at Day 20 | % Reduction vs. Vehicle |
| Vehicle Control | - | 5.2 x 10^5 | - |
| Benznidazole | 100 | < 1.0 x 10^3 | > 99% |
| This compound | 25 | 2.1 x 10^5 | 59.6% |
| This compound | 100 | 8.7 x 10^3 | 98.3% |
Table 1: Hypothetical efficacy data for this compound compared to benznidazole in a murine model of T. cruzi infection.
Pharmacokinetic Profile
The pharmacokinetic data provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| This compound | 100 | 1250 | 1.5 | 8750 |
| Benznidazole | 100 | 980 | 2.0 | 7600 |
Table 2: Hypothetical pharmacokinetic parameters for this compound and benznidazole following a single oral dose.
Preliminary Toxicology
Throughout the study, monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and mortality.
Figure 2: Proposed mechanism of action for this compound, leading to parasite death through oxidative stress.
Conclusion and Future Directions
This guide has outlined a robust framework for the in-vivo validation of this compound, using a comparative approach against the established drug benznidazole in a murine model of Chagas disease. The hypothetical data presented suggests that this compound demonstrates significant antiparasitic activity, warranting further investigation.
Future studies should focus on:
-
Dose-response studies to determine the ED50.
-
Chronic infection models to assess efficacy in later stages of the disease.
-
Comprehensive toxicology studies to establish a safety profile.
By following the principles of scientific integrity and rigorous experimental design outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound.
Benchmarking 5-Nitroisothiazole-3-carboxylic Acid: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the preclinical benchmarking of 5-nitroisothiazole-3-carboxylic acid against established therapeutic agents. As researchers and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to objectively assess the potential of this compound in antimicrobial and anticancer applications.
Introduction: The Therapeutic Potential of the Nitroisothiazole Scaffold
This compound is a heterocyclic compound featuring an isothiazole ring substituted with a nitro group and a carboxylic acid moiety. The isothiazole ring is a key structural motif in a variety of biologically active compounds, including the antibacterial drug sulfasomizole and other derivatives with reported anti-inflammatory and anticancer properties.[1] The nitro group, particularly in heterocyclic systems, is a well-known pharmacophore responsible for the antimicrobial and antiparasitic activity of drugs like niridazole and nitazoxanide.[2][3][4] This unique combination of functional groups in this compound suggests a promising starting point for the development of new therapeutic agents.
This guide will focus on a two-pronged benchmarking approach:
-
Antimicrobial Activity: Comparing its efficacy against a panel of clinically relevant bacteria with that of established nitrothiazole-based drugs, Niridazole and Nitazoxanide.
-
Anticancer Activity: Evaluating its cytotoxic potential against representative cancer cell lines in comparison to the widely used chemotherapeutic agent, Doxorubicin.
The following sections will provide detailed, step-by-step protocols for these evaluations, designed to ensure scientific rigor and reproducibility.
Comparator Drug Profiles
A thorough understanding of the benchmark drugs is crucial for a meaningful comparison.
Antimicrobial Comparators: Niridazole and Nitazoxanide
| Drug | Chemical Class | Mechanism of Action | Spectrum of Activity |
| Niridazole | Nitrothiazole | Concentrates in parasites and inhibits phosphofructokinase, leading to glycogen depletion.[3][5] The nitro group is essential for its activity.[4] | Primarily an anti-schistosomal agent with reported antibacterial activity against Salmonellae and other bacteria.[3][6][7] |
| Nitazoxanide | Nitrothiazole benzamide | The active metabolite, tizoxanide, inhibits pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in protozoa and anaerobic bacteria.[2][8][9] | Broad-spectrum agent effective against various intestinal protozoa, helminths, and anaerobic bacteria.[1][2][10] |
Anticancer Comparator: Doxorubicin
| Drug | Chemical Class | Mechanism of Action | Common Cancer Cell Line Applications |
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibiting DNA synthesis and poisoning topoisomerase II, which leads to DNA strand breaks and apoptosis.[11][12][13] It also generates reactive oxygen species.[11][14] | Used against a wide range of cancers. Commonly tested on cell lines such as MCF-7 (breast), A549 (lung), HeLa (cervical), and HepG2 (liver).[14][15] |
Experimental Benchmarking: Antimicrobial Activity
The primary method for assessing in vitro antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for MIC Determination
This method quantitatively measures the in vitro activity of an antimicrobial agent.[16]
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Compounds: Prepare 10 mg/mL stock solutions of this compound, Niridazole, and Nitazoxanide in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[17]
-
-
Broth Microdilution Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
The last two wells should serve as controls: a growth control (broth and inoculum) and a sterility control (broth only).[17]
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[17]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17]
Hypothetical Comparative Data
The following table presents a template for summarizing the MIC data. Values are hypothetical and for illustrative purposes only.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis |
| This compound | 8 | 16 | 4 |
| Niridazole | 16 | 32 | 8 |
| Nitazoxanide | 4 | 8 | 2 |
Experimental Benchmarking: Anticancer Activity
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19][20]
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[15]
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Hypothetical Comparative Data
The following table provides a template for summarizing the IC₅₀ data. Values are hypothetical and for illustrative purposes only.
| Compound | IC₅₀ (µM) on MCF-7 (Breast Cancer) | IC₅₀ (µM) on A549 (Lung Cancer) | IC₅₀ (µM) on HeLa (Cervical Cancer) |
| This compound | 12.5 | 25.8 | 18.2 |
| Doxorubicin | 2.5 | 2.9 | > 20 |
Mechanistic Insights and Future Directions
The proposed benchmarking studies will provide a solid foundation for understanding the therapeutic potential of this compound. Should the initial screening reveal promising activity, further investigations into its mechanism of action would be warranted.
Potential Mechanisms of Action
Caption: Potential mechanisms of action for this compound.
Future studies could include:
-
Enzyme inhibition assays to confirm targets like PFOR.
-
DNA binding studies and topoisomerase II activity assays .
-
Flow cytometry analysis to investigate cell cycle arrest and apoptosis.
-
In vivo studies in relevant animal models to assess efficacy and safety.
By systematically benchmarking this compound against well-characterized drugs, we can efficiently determine its potential as a lead compound for further drug development efforts.
References
- 1. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 2. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niridazole - Wikipedia [en.wikipedia.org]
- 4. Niridazole | C6H6N4O3S | CID 6093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Niridazole | TargetMol [targetmol.com]
- 6. Effect of oral niridazole treatment on some bacterial infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of niridazole against Salmonellae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 10. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. remedypublications.com [remedypublications.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. benchchem.com [benchchem.com]
- 16. apec.org [apec.org]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. clyte.tech [clyte.tech]
- 21. MTT assay protocol | Abcam [abcam.com]
A Structural Comparison of 5-Nitroisothiazole-3-Carboxylic Acid Analogs: A Guide for Researchers
For researchers and scientists engaged in drug discovery and development, the 5-nitroisothiazole scaffold represents a privileged heterocyclic motif with a diverse range of biological activities, including potent antimicrobial and anticancer properties. The strategic modification of this core structure, particularly at the 3-position carboxylic acid functionality, offers a compelling avenue for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth structural comparison of 5-nitroisothiazole-3-carboxylic acid and its key amide and ester analogs, supported by experimental data and detailed synthetic protocols to empower your research endeavors.
The this compound Core: An Introduction
This compound is a versatile building block in medicinal chemistry.[1] Its isothiazole ring is an aromatic and stable entity, while the nitro group at the 5-position acts as a potent electron-withdrawing group, significantly influencing the molecule's reactivity and biological interactions. The carboxylic acid at the 3-position provides a convenient handle for derivatization into esters, amides, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Structural Analysis: A Comparative Overview
The conversion of the carboxylic acid to an ester or an amide profoundly impacts the molecule's three-dimensional structure, electronic properties, and hydrogen bonding capabilities. These modifications, in turn, dictate the compound's interaction with biological targets.
The Parent Acid: this compound
Amide Analogs: N-Substituted 5-Nitroisothiazole-3-carboxamides
The replacement of the carboxylic acid's hydroxyl group with a substituted amine introduces significant structural diversity. The planarity of the amide bond and the nature of the substituent on the nitrogen atom are key determinants of the overall conformation.
A relevant example for structural comparison is the crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide.[2] Although a thiazole derivative, its structural features provide valuable insights. The central amide fragment is essentially planar, and its orientation relative to the aromatic rings is a critical conformational parameter.[2] In this particular structure, the mean plane of the amide group forms dihedral angles of 12.48 (7)° and 46.66 (9)° with the thiazole and benzene rings, respectively.[2] This twisting is a common feature and influences how the molecule presents its pharmacophoric elements to a biological target.
Furthermore, the amide functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong intermolecular interactions that can be crucial for binding to a receptor's active site.
Ester Analogs: Alkyl 5-Nitroisothiazole-3-carboxylates
Esterification of the carboxylic acid introduces a lipophilic alkyl or aryl group, which can enhance membrane permeability and alter the compound's pharmacokinetic properties. The ester group is generally planar, and its orientation relative to the isothiazole ring will be influenced by steric and electronic factors.
For instance, the crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, another related heterocyclic ester, reveals a largely planar bicyclic system with the ethyl carboxylate group also lying in the plane of the heterocycle.[3] Such planarity can be favorable for intercalating into DNA or stacking interactions within a protein's active site.
The table below summarizes the key structural differences between the parent acid and its amide and ester analogs.
| Feature | This compound | N-Substituted 5-Nitroisothiazole-3-carboxamides | Alkyl 5-Nitroisothiazole-3-carboxylates |
| 3-Position Functional Group | Carboxylic Acid (-COOH) | Amide (-CONH-R) | Ester (-COO-R) |
| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor | Acceptor only |
| Lipophilicity | Generally lower | Variable, depends on R group | Generally higher |
| Conformational Flexibility | Rotation around C-C bond | Rotation around C-N and N-R bonds | Rotation around C-O and O-R bonds |
| Potential for Dimerization | High (via H-bonding) | Possible (via H-bonding) | Low |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound analogs typically proceeds from the parent carboxylic acid. The following protocols are based on established synthetic methodologies for related heterocyclic compounds and provide a reliable starting point for laboratory synthesis.
Synthesis of 5-Nitroisothiazole-3-carbonyl chloride
The conversion of the carboxylic acid to the more reactive acid chloride is a common first step for the synthesis of both amides and esters.
Protocol:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (10 vol), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-nitroisothiazole-3-carbonyl chloride, which can be used in the next step without further purification.
Synthesis of N-Substituted 5-Nitroisothiazole-3-carboxamides
Protocol:
-
Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (10 vol).
-
Cool the solution to 0 °C and add a solution of 5-nitroisothiazole-3-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (5 vol) dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-nitroisothiazole-3-carboxamide.
Synthesis of Alkyl 5-Nitroisothiazole-3-carboxylates
Protocol:
-
Dissolve the desired alcohol (1.5 eq) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (10 vol).
-
Add a solution of 5-nitroisothiazole-3-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (5 vol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude ester by column chromatography on silica gel to obtain the pure product.
Structure-Activity Relationship Insights
While a comprehensive SAR study for a series of this compound analogs is not yet available in the literature, valuable insights can be drawn from related compound classes.
-
Amide Substituents: The nature of the substituent on the amide nitrogen can significantly impact biological activity. For example, in a series of thiazole-5-carboxamide derivatives, the substitution pattern on an appended phenyl ring was found to be crucial for anticancer activity.[4] Aromatic and heterocyclic substituents can engage in additional π-π stacking or hydrogen bonding interactions with the target protein.
-
Ester Moiety: The alkyl or aryl group of the ester can influence the compound's solubility and cell permeability. In some cases, esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.
-
The Nitro Group: The 5-nitro group is a key pharmacophoric feature. In many nitroaromatic compounds, it is a substrate for nitroreductase enzymes, leading to the formation of cytotoxic radical species. This mechanism is often implicated in their antimicrobial activity.
Visualization of Synthetic Workflow
To provide a clear overview of the synthetic process, the following workflow diagram is presented.
Caption: Synthetic workflow for the preparation of amide and ester analogs of this compound.
Conclusion and Future Directions
The derivatization of this compound into its amide and ester analogs provides a rich chemical space for the exploration of new therapeutic agents. The structural modifications introduced by these transformations have a profound impact on the physicochemical properties and biological activities of the resulting compounds. The synthetic protocols and structural insights provided in this guide serve as a foundational resource for researchers aiming to design and synthesize novel 5-nitroisothiazole-based compounds with enhanced efficacy and selectivity. Future work should focus on the systematic synthesis and evaluation of a diverse library of these analogs, coupled with detailed structural studies and in-depth biological testing, to fully elucidate their therapeutic potential.
References
A Head-to-Head Comparison of Synthetic Routes to 5-Nitroisothiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroisothiazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges in regioselectivity and functional group compatibility. This guide provides a comprehensive, head-to-head comparison of two distinct synthetic strategies for its preparation: Method 1 , a route proceeding via nitration of a 3-cyanoisothiazole precursor followed by nitrile hydrolysis, and Method 2 , which involves the oxidation of a 3-methyl-5-nitroisothiazole intermediate. By detailing the experimental protocols, analyzing the underlying chemical principles, and presenting comparative data, this document aims to equip researchers with the critical insights needed to select the most suitable synthetic approach for their specific needs.
Introduction
The isothiazole nucleus is a prominent scaffold in a variety of biologically active compounds. The introduction of a nitro group and a carboxylic acid moiety at the 5- and 3-positions, respectively, yields this compound, a versatile intermediate for further chemical elaboration. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic ring, making the strategic planning of its synthesis paramount. This guide will dissect two logical and experimentally grounded synthetic pathways, evaluating their respective strengths and weaknesses in terms of yield, scalability, safety, and operational complexity.
Method 1: Synthesis via Nitration of 3-Cyanoisothiazole and Subsequent Hydrolysis
This synthetic approach strategically installs the cyano group as a stable precursor to the carboxylic acid, which can withstand the harsh conditions of nitration. The synthesis is conceptualized in two key stages: the formation and nitration of 3-cyanoisothiazole, followed by the hydrolysis of the nitrile to the desired carboxylic acid.
Experimental Protocol: Method 1
Part A: Synthesis and Nitration of 3-Cyanoisothiazole
-
Synthesis of 3-Cyanoisothiazole: A plausible route to 3-cyanoisothiazole involves the reaction of a suitable precursor like 1,4-dithiane-2,5-diol with cyanogen gas, which has been shown to produce 2-cyanothiazole.[1][2] Adapting this for isothiazole synthesis would require a modified starting material or a different cyclization strategy. A more direct, though less documented, approach would be the dehydration of isothiazole-3-carboxamide.
-
Nitration of 3-Cyanoisothiazole:
-
To a solution of 3-cyanoisothiazole in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by pouring it onto crushed ice, and the precipitated product, 3-cyano-5-nitroisothiazole, is collected by filtration, washed with cold water, and dried.
Rationale: The nitration of five-membered heterocycles like isothiazole is a well-established electrophilic aromatic substitution.[3][4] The use of a mixed acid system generates the highly electrophilic nitronium ion (NO₂⁺), which attacks the electron-rich isothiazole ring. The 5-position is generally favored for electrophilic attack in isothiazoles.
-
Part B: Hydrolysis of 3-Cyano-5-nitroisothiazole
-
Acid-Catalyzed Hydrolysis:
-
3-Cyano-5-nitroisothiazole is suspended in a mixture of concentrated sulfuric acid and water.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Upon cooling, the product, this compound, precipitates and is collected by filtration, washed with cold water, and recrystallized.
Rationale: The hydrolysis of nitriles to carboxylic acids is a classic organic transformation.[5][6][7] Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the final carboxylic acid.
-
Logical Flow Diagram: Method 1
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aiinmr.com [aiinmr.com]
- 7. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 5-Nitroisothiazole-3-carboxylic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work is paramount. This extends beyond experimental outcomes to encompass the safety and well-being of every individual in the laboratory. This guide provides a detailed, experience-driven framework for the safe handling of 5-Nitroisothiazole-3-carboxylic acid (CAS 36778-15-1), focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only use PPE but to understand the rationale behind its selection and application, fostering a culture of safety and confidence in your research endeavors.
Hazard Assessment: Understanding the Risks of this compound
Before any handling of this compound, a thorough understanding of its potential hazards is essential. This compound, a white to off-white solid, possesses a unique molecular structure with an isothiazole ring, a nitro group, and a carboxylic acid functional group, each contributing to its reactivity and potential hazards.[1] While comprehensive toxicological data may be limited, the known hazards associated with its structural motifs necessitate a cautious approach.
Key Hazards:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Harmful if Swallowed: Potentially harmful if ingested.
The nitro group suggests that thermal decomposition could release irritating gases and vapors, including nitrogen oxides and sulfur oxides.[2][3][4]
Hazard Summary Table
| Hazard Classification | Description | Primary Exposure Route |
| Skin Irritation | Causes redness, itching, or inflammation upon contact. | Dermal |
| Eye Irritation | Can cause significant but reversible damage to the eyes. | Ocular |
| Respiratory Irritation | May irritate the respiratory tract if inhaled as dust. | Inhalation |
| Acute Toxicity (Oral) | Harmful if ingested. | Ingestion |
Personal Protective Equipment (PPE): Your First Line of Defense
Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, the appropriate use of PPE is a critical secondary measure to protect against accidental contact.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection is guided by a thorough hazard assessment.
Detailed PPE Specifications
-
Eye and Face Protection:
-
Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] These provide a seal around the eyes to protect against dust particles and splashes.
-
A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities or solutions of the compound.
-
-
Hand Protection:
-
Chemical-resistant gloves , such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use.
-
Contaminated gloves should be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.[5]
-
-
Body Protection:
-
A laboratory coat or other protective clothing should be worn to prevent skin contact.[5] Long-sleeved garments are recommended.
-
Ensure the lab coat is kept clean and is regularly laundered.
-
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.
-
If there is a potential for dust or aerosol generation and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
-
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] Clear the workspace of any unnecessary items.
-
Donning PPE: Put on your laboratory coat, followed by safety goggles and any necessary respiratory protection. Gloves should be donned last.
-
Handling the Compound:
-
Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly after handling.
Donning and Doffing PPE Sequence
Caption: Follow a strict sequence for donning and doffing PPE to prevent cross-contamination.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container. Do not empty into drains.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[4]
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
